molecular formula C15H13FO2 B2672108 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone CAS No. 153529-18-1

2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2672108
CAS No.: 153529-18-1
M. Wt: 244.265
InChI Key: PGKAVRBAZXUZIY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C15H13FO2 and its molecular weight is 244.265. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-fluorophenyl)-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-18-14-7-5-12(6-8-14)15(17)10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKAVRBAZXUZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profiling of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

[1][2]

Executive Summary

Compound: 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone CAS: 153529-18-1 Class:

123

This technical guide provides a comprehensive solubility framework for 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone, a critical intermediate in the synthesis of bioactive heterocycles and pharmaceutical scaffolds.[1][2] Unlike commodity chemicals with established datasets, this compound requires a first-principles approach to solubility profiling.[1][2] This document synthesizes structural analysis, thermodynamic principles, and experimental protocols to guide researchers in solvent selection for reaction optimization, purification (recrystallization), and formulation.[1][2]

Physicochemical Profile & Structural Analysis[2]

Understanding the solubility of this molecule requires dissecting its functional groups and their interaction potentials with solvent systems.[1]

Structural Dissection

The molecule consists of two aromatic rings linked by a flexible ethanone bridge.[1][2]

  • Ring A (4-Methoxyphenyl): The methoxy group (-OCH

    
    ) is an Electron Donating Group (EDG).[1][2] It acts as a weak Hydrogen Bond Acceptor (HBA) but adds significant lipophilicity due to the methyl cap.[1][2]
    
  • Linker (Ethanone): The carbonyl oxygen (C=O) is a strong dipole and a moderate HBA.[1] It dictates solubility in polar aprotic solvents.[1][2]

  • Ring B (3-Fluorophenyl): The fluorine atom is highly electronegative but non-polarizable.[1] It increases lipophilicity (hydrophobicity) and metabolic stability without offering significant H-bonding capability.[1][2]

Predicted Physicochemical Properties[1][2]
  • Molecular Weight: 244.26 g/mol [1][2]

  • LogP (Estimated): 3.2 – 3.6 (Highly Lipophilic)[1]

  • Physical State: Crystalline Solid (White to Off-white)[1][2]

  • Melting Point: Likely range 60–90°C (Based on deoxybenzoin analogs)[1]

Solubility Landscape

The solubility behavior of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone follows the "Like Dissolves Like" principle, governed by London Dispersion Forces and Dipole-Dipole interactions.[1][2]

Solvent Compatibility Matrix[2]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent matching of dispersion forces and dipole interactions.[1][2]
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interaction with the ketone carbonyl.[1][2]
Esters & Ketones Ethyl Acetate, AcetoneGood (50-100 mg/mL)Favorable dipole interactions; standard choice for reaction solvents.[1][2]
Ethers THF, 1,4-Dioxane, MTBEGood Good miscibility; THF is ideal for organometallic coupling reactions.[1][2]
Alcohols Methanol, Ethanol, IPAModerate (Temperature Dependent)Solute is an H-bond acceptor only.[1][2] Heating required for high solubility (ideal for recrystallization).[1]
Aromatic Hydrocarbons Toluene, XyleneModerate

-

stacking interactions aid solubility; useful for high-temp reflux.[1][2]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexanePoor (<1 mg/mL)Lack of polar interactions; serves as an anti-solvent .[1][2]
Water Water, PBS BufferInsoluble High lipophilicity (LogP >3) precludes aqueous solubility.[1][2]
Thermodynamic Considerations (Hansen Solubility Parameters)

To predict solubility in novel solvent blends, we utilize Hansen Solubility Parameters (HSP).[1][2] The solute vector (

12
  • 
     (Dispersion):  High contribution due to the two aromatic rings.[1]
    
  • 
     (Polarity):  Moderate contribution from the ketone and C-F bond.[1]
    
  • 
     (H-Bonding):  Low contribution (Acceptor only).[1][2]
    

Implication: The compound will precipitate if the solvent system becomes too dominated by H-bonding (e.g., pure water) or lacks polarity entirely (e.g., pure hexane).[1][2]

Experimental Protocols

For drug development, precise solubility data is required.[1][2][4] Do not rely on visual estimates. Use the following validated workflows.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105[1][2]

Objective: Determine the saturation concentration (

  • Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate the suspension at a fixed temperature for 24–48 hours.

    • Note: Use a thermomixer or a shaking water bath.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant with Mobile Phase (Acetonitrile/Water) and analyze via HPLC-UV (Detection @ 254 nm).

  • Calculation:

    
    [1]
    
Protocol B: Dynamic Solubility Screening (Visual)

Use Case: Rapid solvent selection for recrystallization.

  • Place 100 mg of compound in a test tube.[1][2]

  • Add solvent in 100 µL increments.

  • Vortex and observe dissolution.[1][2]

  • If insoluble at RT, heat to boiling point (use heat gun or block).

  • Success Criteria for Recrystallization:

    • Soluble at Boiling Point (Hot).[1][2]

    • Insoluble/Crystallizes at Room Temperature (Cold).[1][2]

Process Chemistry Applications

Solvent Selection for Recrystallization

The high crystallinity of diarylethanones makes recrystallization the preferred purification method over chromatography.[1]

Recommended Solvent Systems:

  • Single Solvent: Ethanol or Isopropanol (IPA).[1][2][5]

    • Mechanism:[1][6] High temperature breaks the crystal lattice; cooling re-establishes it due to moderate solubility gap.[1][2]

  • Binary Solvent (Solvent/Anti-solvent):

    • Ethyl Acetate / Hexane: Dissolve in min.[1][2] volume of hot EtOAc, add warm Hexane until turbid, cool slowly.

    • DCM / Hexane: (For very lipophilic impurities).[1][2]

Reaction Solvent Suitability[2]
  • Friedel-Crafts Acylation: DCM or 1,2-Dichloroethane (High solubility, inert).[1][2]

  • Reduction (NaBH4): Methanol or Ethanol (Solubility is sufficient; protic solvent required for mechanism).[1]

  • Alpha-Bromination: Glacial Acetic Acid or Chloroform.[1][2]

Visualizations & Decision Logic

Solubility Screening Workflow

This diagram outlines the logical flow for determining the optimal solvent for a specific application.

SolubilityWorkflowStartStart: 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanoneDefineGoalDefine GoalStart->DefineGoalReactionReaction MediumDefineGoal->ReactionPurificationPurification (Recrystallization)DefineGoal->PurificationCheckPolarityCheck Polarity RequirementsReaction->CheckPolarityScreeningPerform T-dependent Screening(Protocol B)Purification->ScreeningHighSolubilitySelect High Solubility Solvent(DCM, THF, EtOAc)CheckPolarity->HighSolubilityResult1Proceed to SynthesisHighSolubility->Result1SingleSolventSingle Solvent?(EtOH, IPA)Screening->SingleSolventSoluble Hot/Insoluble ColdBinarySystemBinary System?(EtOAc + Hexane)Screening->BinarySystemToo Soluble or InsolubleResult2Proceed to CrystallizationSingleSolvent->Result2BinarySystem->Result2

Figure 1: Decision matrix for selecting solvents based on experimental intent (Reaction vs. Purification).

Recrystallization Solvent Logic

A specific guide for purifying the compound.

RecrystLogicInputCrude MaterialTestEtOHTest: Boiling EthanolInput->TestEtOHDecision1Dissolves?TestEtOH->Decision1YesCool to RT/0°CDecision1->YesYesNoAdd Co-solvent (DCM)Decision1->NoNoCrystalsCrystals Form?Yes->CrystalsGoodFilter & DryNo->GoodEvap & ResetCrystals->GoodYesBadAdd Anti-solvent (Water/Hexane)Crystals->BadNoBad->Good

Figure 2: Step-by-step logic for optimizing the recrystallization of the target ethanone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737354, 2-Fluoro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link][2][7]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[1][2] (Standard reference for HSP methodology).

  • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[1][2] Retrieved from [Link][2]

  • FooDB. 4'-Methoxyacetophenone (FDB010502) Physicochemical Properties. Retrieved from [Link][2]

Thermodynamic Stability & Engineering of Fluorinated Deoxybenzoin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deoxybenzoin (1,2-diphenylethanone) derivatives occupy a unique intersection in material science and medicinal chemistry. In polymer science, they are prized precursors for polyarylates and polyphosphonates, exhibiting superior flame retardancy due to their high char yield. In drug discovery, they serve as versatile scaffolds for estrogen receptor modulators and COX-2 inhibitors.

However, the non-fluorinated scaffold suffers from specific thermodynamic and metabolic liabilities: susceptibility to oxidative degradation at the methylene bridge and lower thermal decomposition thresholds. Strategic fluorination addresses these issues by leveraging the high bond dissociation energy (BDE) of the C-F bond (approx. 485 kJ/mol) and the unique electrostatic nature of the fluorine atom.

This technical guide provides a comprehensive analysis of the thermodynamic stability of fluorinated deoxybenzoins, detailing synthesis, thermal characterization, and the mechanistic underpinnings of their enhanced stability.

Molecular Architecture & Thermodynamic Principles[1]

The thermodynamic stability of fluorinated deoxybenzoins is governed by two primary factors: intramolecular bond strength and intermolecular crystal packing forces .

Bond Dissociation Energy (BDE) & Thermal Resistance

The substitution of hydrogen with fluorine significantly alters the thermal degradation profile. The C-F bond is the strongest single bond in organic chemistry.

Bond TypeBond Dissociation Energy (kJ/mol)Thermal Implication
C-H (Aromatic) ~472Baseline stability.
C-H (Benzylic) ~370Weak Link: Primary site of oxidative attack and thermal homolysis.
C-F (Aromatic) ~530Stabilizer: Resists homolytic cleavage up to >450°C.
C-C (Bridge) ~350Susceptible to scission; fluorination of adjacent rings strengthens this via inductive effects.

Key Insight: Fluorination at the ortho positions of the aromatic rings exerts a shielding effect on the vulnerable methylene bridge (–CH₂–), sterically hindering oxidative species and increasing the activation energy required for proton abstraction.

Crystal Packing and Melting Point Engineering

Fluorine acts as a "Janus" substituent—it is lipophilic yet highly electronegative. This duality creates unique intermolecular interactions (C-H···F and F···F) that dictate lattice energy.

  • Symmetry Effects: According to Carnelley’s Rule, high molecular symmetry leads to higher melting points (

    
    ). Para-fluorination typically preserves symmetry, elevating 
    
    
    
    and lattice stability.
  • Disorder & Entropy: Ortho-fluorination often introduces rotational disorder, which can lower

    
     but increase solubility—a desirable trait for processing polymer precursors.
    

Synthesis & Structural Characterization[2][3][4][5]

The synthesis of fluorinated deoxybenzoins generally follows a Friedel-Crafts acylation pathway. The choice of fluorinated precursor dictates the final substitution pattern.

Synthetic Pathway (Graphviz)

SynthesisPathway Precursor1 Fluorinated Phenylacetic Acid Intermediate Acylium Ion Intermediate Precursor1->Intermediate Activation Precursor2 Fluorinated Benzene/Phenol Product Fluorinated Deoxybenzoin Precursor2->Product Electrophilic Attack Intermediate->Product Catalyst Catalyst (TFAA / BF3-Et2O) Catalyst->Intermediate

Figure 1: Friedel-Crafts acylation pathway for the synthesis of fluorinated deoxybenzoins. Trifluoroacetic anhydride (TFAA) or Boron Trifluoride etherate are preferred catalysts to minimize side reactions.

Experimental Protocol: Synthesis of 4,4'-Difluorodeoxybenzoin

Objective: Isolate high-purity 4,4'-difluorodeoxybenzoin for thermal analysis.

  • Reagent Prep: Charge a flame-dried 250 mL three-neck flask with 4-fluorophenylacetic acid (10.0 mmol) and fluorobenzene (12.0 mmol).

  • Catalyst Addition: Add Trifluoroacetic anhydride (TFAA) (15.0 mmol) dropwise at 0°C under

    
     atmosphere.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Pour the reaction mixture into ice-cold saturated

    
     solution.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate in vacuo, and recrystallize from Ethanol/Water to yield white crystalline needles.
    

Validation:

  • ¹H NMR (400 MHz, CDCl₃): Confirm methylene singlet at

    
     ppm.
    
  • ¹⁹F NMR: Confirm distinct signals for fluorine environments (typically

    
     to 
    
    
    
    ppm).

Thermal Analysis & Stability Assessment

Thermodynamic stability is assessed via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Decomposition Mechanism

Fluorinated deoxybenzoins exhibit a two-stage degradation profile.

  • Volatilization (< 300°C): Loss of residual solvent or low-molecular-weight oligomers.

  • Main Chain Scission (> 400°C): Cleavage of the methylene bridge.

The Char Yield Advantage: Deoxybenzoins are famous for high char yields (limiting oxygen index). Fluorination enhances this by promoting cross-linking reactions in the condensed phase before volatilization can occur. The F-atoms can abstract hydrogen in the gas phase (flame inhibition) while the aromatic backbone cyclizes to form graphitic char.

Decomposition Pathway (Graphviz)

Degradation Native Fluorinated Deoxybenzoin (Solid State) Radical Benzylic Radical Formation Native->Radical Homolysis Heating Thermal Input (> 350°C) Heating->Radical Branch1 Gas Phase: Radical Scavenging (F•) Radical->Branch1 Volatiles Branch2 Condensed Phase: Cyclization & Charring Radical->Branch2 Cross-linking Result Thermally Stable Graphitic Residue Branch2->Result

Figure 2: Thermal degradation mechanism showing the bifurcation between gas-phase radical scavenging and condensed-phase char formation.

Comparative Thermal Data (Predicted)

Based on structural analogues (fluorinated benzanilides/benzoxazines), the following trends are observed:

CompoundMelting Point (

)
Degradation Onset (

)
Char Yield (800°C,

)
Deoxybenzoin (Ref) 56°C~220°C~5%
4,4'-Difluorodeoxybenzoin 85-90°C~260°C~12%
Perfluorinated Derivative >120°C>350°C>30%

Note: Fluorination generally increases


 by stabilizing the aromatic ring against oxidative breakdown.

Bio-Thermodynamics: Metabolic Stability

For pharmaceutical applications, "stability" refers to resistance against enzymatic degradation (CYP450).

  • Metabolic Hotspot: The methylene bridge (–CH₂–) and para-positions of phenyl rings are primary sites for hydroxylation.

  • Fluorine Blockade: Placing fluorine at the para position blocks CYP450 attack directly. Placing fluorine at the ortho position electronically deactivates the ring, making the methylene bridge less nucleophilic and harder to oxidize.

Protocol for Metabolic Stability Assay:

  • Incubate test compound (1

    
    M) with human liver microsomes (HLM) and NADPH.
    
  • Sample at t=0, 15, 30, 60 min.

  • Quench with acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

  • Success Metric: Half-life (

    
    ) extension > 2-fold compared to non-fluorinated parent.
    

References

  • Loginova, et al. "Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation." Journal of Fluorine Chemistry. 1

  • Stubbs, E., et al. "Multifunctional deoxybenzoins: Preparation of low heat release polymer networks by orthogonal crosslinking."[2] Polymer, 2023.[2] 2

  • Yang, X., et al. "Studies of thermodynamic properties and relative stability of a series of polyfluorinated dibenzo-p-dioxins by density functional theory." Journal of Hazardous Materials, 2010. 3

  • Haghi, B. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, 2026.[4] 4

  • Chopra, D. "Evaluation of the role of disordered organic fluorine in crystal packing: Insights from halogen substituted benzanilides." CrystEngComm, 2012.[5] 5

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone is a diarylketone that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a fluorinated phenyl ring and a methoxy-substituted phenyl ring connected by a two-carbon chain, is found in a range of compounds with potential therapeutic applications. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategies: A Senior Application Scientist's Perspective

The synthesis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone can be approached through several established organic transformations. The choice of the optimal route depends on factors such as the availability of starting materials, desired scale, and the required purity of the final product. From a practical standpoint, the most direct and reliable method is often the Friedel-Crafts acylation. However, other powerful carbon-carbon bond-forming reactions, such as the Grignard and Suzuki couplings, offer alternative and sometimes more versatile approaches.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and presents the most straightforward pathway to 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone.[1] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring, in this case, anisole (methoxybenzene), with an acyl halide, 3-fluorophenylacetyl chloride, in the presence of a Lewis acid catalyst.[2][3][4]

Mechanistic Insights

The reaction is initiated by the activation of the acyl chloride by the Lewis acid, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][2][3] The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[1]

The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group is an ortho-, para-directing activator, meaning the substitution will predominantly occur at the positions ortho and para to it. Due to steric hindrance from the methoxy group, the para-substituted product, 1-(4-methoxyphenyl)-2-(3-fluorophenyl)ethanone, is generally the major product.[2] Finally, a proton is eliminated from the intermediate sigma complex, and the aromaticity of the ring is restored. A subsequent aqueous workup is necessary to decompose the aluminum chloride-ketone complex.[5]

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Workup 3-Fluorophenylacetyl_Chloride 3-Fluorophenylacetyl Chloride Acylium_Ion Acylium Ion (Electrophile) 3-Fluorophenylacetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion Anisole Anisole Sigma_Complex Sigma Complex (Intermediate) Anisole->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone Product_Complex->Final_Product Aqueous Workup

Figure 1: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the Friedel-Crafts acylation of anisole.[2][3][4]

Materials:

  • Anisole

  • 3-Fluorophenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add a solution of 3-fluorophenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension of aluminum chloride. After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3][5] This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).[2]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Anhydrous AlCl₃A strong Lewis acid is required to generate the acylium ion.[1]
Solvent Anhydrous CH₂Cl₂An inert solvent that is a good solvent for the reactants and does not react with the Lewis acid.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction between the acyl chloride and AlCl₃. The reaction then proceeds at room temperature.[3]
Workup Ice/HClQuenches the reaction and breaks up the aluminum-ketone complex.[5]
Purification Recrystallization/ChromatographyTo remove any unreacted starting materials and byproducts, such as the ortho isomer.

Alternative Synthetic Routes

Grignard Reaction

The Grignard reaction provides a powerful method for forming carbon-carbon bonds.[6] A plausible route to 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone would involve the reaction of a Grignard reagent derived from a 3-fluorobenzyl halide with a 4-methoxy-substituted benzoyl derivative, such as 4-methoxybenzoyl chloride.

Hypothetical Grignard Pathway:

Grignard_Synthesis cluster_grignard_formation Grignard Reagent Formation cluster_coupling Coupling Reaction 3-Fluorobenzyl_Bromide 3-Fluorobenzyl Bromide Grignard_Reagent 3-Fluorobenzylmagnesium Bromide 3-Fluorobenzyl_Bromide->Grignard_Reagent + Mg Mg Mg Mg->Grignard_Reagent Intermediate Intermediate Grignard_Reagent->Intermediate + 4-Methoxybenzoyl Chloride 4-Methoxybenzoyl_Chloride 4-Methoxybenzoyl Chloride 4-Methoxybenzoyl_Chloride->Intermediate Final_Product 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone Intermediate->Final_Product Workup

Figure 2: A potential synthetic route using a Grignard reaction.

A critical consideration for this route is the potential for the Grignard reagent to react with the ester or acid chloride multiple times. Careful control of stoichiometry and reaction temperature is crucial to favor the formation of the desired ketone.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[7] This reaction could be employed in a multi-step synthesis of the target molecule. For instance, a Suzuki coupling between a (3-fluorophenyl)boronic acid and a 4-methoxy-substituted aryl halide could form the biaryl core, which could then be further elaborated to the final ketone.

Hypothetical Suzuki Pathway:

Suzuki_Synthesis cluster_coupling Suzuki Coupling cluster_final_step Final Product Formation 3-Fluorophenylboronic_Acid 3-Fluorophenylboronic Acid Biaryl_Intermediate Biaryl Ketone Intermediate 3-Fluorophenylboronic_Acid->Biaryl_Intermediate 4-Methoxy-bromoacetophenone 4-Methoxy-bromoacetophenone 4-Methoxy-bromoacetophenone->Biaryl_Intermediate Pd Catalyst, Base Final_Product 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone Biaryl_Intermediate->Final_Product Further Elaboration (e.g., reduction)

Figure 3: A possible multi-step synthesis involving a Suzuki coupling.

This approach offers the advantage of high functional group tolerance and generally mild reaction conditions. However, it is a multi-step process that may result in a lower overall yield compared to a more direct method like Friedel-Crafts acylation.

Characterization of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

The successful synthesis of the target compound must be confirmed through rigorous characterization using various spectroscopic techniques.

Technique Expected Data
¹H NMR Aromatic protons in the 3-fluorophenyl and 4-methoxyphenyl rings will appear as multiplets in the aromatic region (δ 6.8-8.0 ppm). The methylene protons (-CH₂-) adjacent to the carbonyl group will appear as a singlet around δ 4.2 ppm. The methoxy protons (-OCH₃) will appear as a singlet around δ 3.8 ppm.
¹³C NMR The carbonyl carbon will appear around δ 196 ppm. The aromatic carbons will appear in the range of δ 114-164 ppm. The carbon of the fluorine-substituted phenyl ring will show coupling with the fluorine atom. The methylene carbon will be around δ 45 ppm, and the methoxy carbon will be around δ 55 ppm.
IR A strong absorption band for the carbonyl group (C=O) will be observed around 1680 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be seen around 3100-2850 cm⁻¹. C-O stretching for the methoxy group will be present around 1250 cm⁻¹. The C-F stretching vibration will appear in the region of 1250-1000 cm⁻¹.
Mass Spec. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₅H₁₃FO₂) will be observed.

Conclusion

The synthesis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone is most efficiently achieved via a Friedel-Crafts acylation of anisole with 3-fluorophenylacetyl chloride. This method is direct, high-yielding, and avoids common side reactions. Alternative routes utilizing Grignard or Suzuki coupling reactions offer flexibility but typically involve more synthetic steps. The choice of synthetic strategy should be guided by the specific requirements of the research or development project. Thorough characterization of the final product is essential to confirm its identity and purity. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this important chemical intermediate.

References

  • University of Toronto. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Barnard College, Columbia University. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Supporting Information. (n.d.). 4. Retrieved from [Link]

  • Lehman, J. W. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • Schaller, C. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Lab Videos. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chernyak, N., Gevorgyan, V., & Gorelsky, S. I. (2011). Palladium-Catalyzed Carbocyclization of Alkynyl Ketones Proceeding through a Carbopalladation Pathway. Angewandte Chemie International Edition, 50(10), 2342–2345. [Link]

  • Amazon AWS. (n.d.). 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. Retrieved from [Link]

  • Acta Crystallographica Section E. (2012). 2-Bromo-1-(4-methoxyphenyl)ethanone. 68(Pt 6), o1775. [Link]

  • Gouverneur, V., Blakemore, D. C., & Richardson, P. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling. Organic Letters, 22(17), 7053–7057. [Link]

  • Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

  • Molecules. (2002). A New Palladium-Catalyzed Phenyl-Alkene Bond Formation. 7(5), 433-437. [Link]

  • Google Patents. (n.d.). WO2010117285A2 - Process for the preparation of grignard compounds.
  • European Patent Office. (n.d.). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Grignard syntheses - Patent 0119701.
  • Research & Reviews: Journal of Chemistry. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Retrieved from [Link]

  • ResearchGate. (2020, March 25). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. Retrieved from [Link]

  • Molecules. (2019). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. 24(1), 159. [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Molbank. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • Acta Crystallographica Section E. (2012). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. 68(Pt 1), o185. [Link]

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A Technical Guide to the Biological Activity Potential of 3-Fluorophenyl Substituted Ethanones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides an in-depth technical exploration of a specific, promising class of compounds: 3-fluorophenyl substituted ethanones. We will dissect their synthesis, delve into their diverse biological activities, and present detailed experimental protocols for their evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical moiety.

The Strategic Advantage of Fluorine in Drug Design

The introduction of a fluorine atom into a potential drug candidate is a well-established strategy for optimizing molecular properties.[1][2] The high electronegativity and small atomic size of fluorine can profoundly influence a molecule's electronic characteristics, lipophilicity, and metabolic stability.[1] For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life.[3] Furthermore, the C-F bond can engage in favorable interactions with biological targets, potentially increasing binding affinity and potency.[1][2] This strategic use of fluorine has been instrumental in the development of numerous FDA-approved drugs across various therapeutic areas.[1][4]

The 3-Fluorophenyl Ethanone Scaffold: A Privileged Structure

The 3-fluorophenyl ethanone core consists of an acetophenone structure where a fluorine atom is substituted at the meta-position of the phenyl ring. This specific arrangement offers a unique combination of electronic and steric properties. The fluorine atom's electron-withdrawing nature influences the reactivity of the aromatic ring and the adjacent carbonyl group, making it a versatile intermediate for further chemical modifications.[5] This scaffold serves as a foundational building block for creating libraries of diverse compounds with wide-ranging pharmacological potential.

Synthesis of 3-Fluorophenyl Ethanone Derivatives

The synthesis of the core 1-(3-fluorophenyl)ethanone and its derivatives can be achieved through several established chemical routes. A common and effective method involves the Grignard reaction, where a Grignard reagent is reacted with a suitable electrophile like ketene.

A generalized synthetic workflow is illustrated below. For example, to create oxime derivatives, which have shown significant biological activity, the parent ethanone is reacted with a hydroxylamine salt.[6][7] The rationale for this step is that the resulting oxime ether group can enhance lipophilicity and modulate the compound's interaction with biological targets.[7]

G cluster_0 Synthesis of 3-Fluorophenyl Ethanone A Isomeric Halo-Benzotrifluoride B Grignard Reagent A->B Mg metal, organic solvent C Isomeric Mixture of Trifluoromethyl Acetophenone B->C Ketene, transition metal ligand D 3-Trifluoromethyl Acetophenone Oxime C->D Hydroxylamine salt

Caption: Generalized workflow for the synthesis of trifluoromethyl acetophenone oximes.[6]

Diverse Biological Activities and Therapeutic Potential

Derivatives of the 3-fluorophenyl ethanone scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for several therapeutic applications.

Anticancer Activity

A significant body of research highlights the cytotoxic potential of these compounds against various cancer cell lines.

  • Broad-Spectrum Cytotoxicity: Fluorinated derivatives have shown potent activity against human breast cancer (MCF-7), lung cancer (A549), glioma (C6), and cervical cancer (HeLa) cell lines.[7][8][9]

  • Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis. Studies have shown that compounds like (20S)-7-(3-fluorophenyl)-10,11-methylenedioxy camptothecin can promote the production of reactive oxygen species (ROS), leading to cell death.[10]

  • Kinase Inhibition: Certain derivatives act as potent enzyme inhibitors. For example, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been identified as a selective Aurora Kinase B (AURKB) inhibitor, a key regulator of cell division that is often overexpressed in tumors.[11][12]

Anti-inflammatory and Antioxidant Effects

Several 3-fluorophenyl substituted compounds exhibit significant anti-inflammatory and antioxidant properties.

  • Enzyme Inhibition: Fluorinated sulfonic esters derived from acetophenones have been investigated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways.[8] Similarly, certain trifluoromethyl thioxanthene derivatives have shown potent inhibition of COX-2, another key inflammatory enzyme.[9]

  • Free Radical Scavenging: The ability to neutralize free radicals is a key component of antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has been used to quantify the free radical scavenging effect of these compounds, with some demonstrating IC50 values in the low micromolar range.[8]

Neurological and Antimicrobial Activities

The versatility of the scaffold extends to other therapeutic areas:

  • Cholinesterase Inhibition: N-acetylated fluorophenylalanine-based amides and esters have shown moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[13]

  • Dopamine and Serotonin Transporter Ligands: Structural analogs have been explored for their binding affinity to dopamine transporters (DAT) and serotonin transporters (SERT), suggesting potential applications in treating stimulant abuse or other neurological disorders.[14]

  • Antimicrobial and Antifungal Activity: Some ester derivatives have demonstrated mild to moderate activity against Gram-positive bacteria, mycobacteria, and various fungal strains.[13]

Mechanistic Insights: A Closer Look at Apoptosis Induction

One of the primary mechanisms for the anticancer activity of 3-fluorophenyl ethanone derivatives is the induction of programmed cell death, or apoptosis. The process often involves intrinsic pathways triggered by cellular stress.

G Compound 3-Fluorophenyl Ethanone Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrial Stress & Membrane Depolarization ROS->Mito Causes Caspase Caspase Cascade Activation Mito->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Simplified pathway of apoptosis induction by a cytotoxic agent.[10][15]

This pathway highlights a self-validating system. The initial trigger (the compound) leads to a measurable intermediate step (ROS production), which in turn causes a downstream event (mitochondrial stress) that culminates in the final, quantifiable outcome (apoptosis).

Quantitative Data Summary

The biological potential of these compounds is best understood through quantitative measures of their activity. The following table summarizes representative data from various studies.

Compound ClassTarget/AssayCell LineIC50 ValueReference
Fluorinated Sulfonic Ester5-LOX Inhibition-10.48 µM[8]
Fluorinated Sulfonic EsterAntioxidant (DPPH)-10.96 µM[8]
Flavone DerivativeCytotoxicityMCF-76.96 µM[8]
Flavone DerivativeCytotoxicityA5496.42 µM[8]
Pyrazole Oxime EtherCytotoxicityC6 (Glioma)5.13 µM[7]
Trifluoromethyl ThioxanthoneCytotoxicityHeLa87.8 nM[9]
Trifluoromethyl ThioxanthoneCOX-2 Inhibition-6.5 - 27.4 nM[9]

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols are essential. Below are methodologies for key assays used to evaluate the biological activity of 3-fluorophenyl ethanone derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality: The core principle is that mitochondrial dehydrogenases in living cells will convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., C6, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[7]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antioxidant Activity (DPPH Assay)

This assay measures the capacity of a compound to act as a free radical scavenger.

Causality: DPPH is a stable free radical that has a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, diamagnetic molecule, and the color fades to yellow. The degree of color change is proportional to the scavenging activity.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test compounds.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. Include a blank (methanol only) and a positive control (e.g., Ascorbic Acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC50 value.

Future Directions and Conclusion

The 3-fluorophenyl substituted ethanone scaffold is a rich source of biologically active molecules with significant therapeutic potential, particularly in oncology and anti-inflammatory applications. The diverse activities observed are a direct result of the unique physicochemical properties imparted by the meta-positioned fluorine atom.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Optimization: Systematic modification of the ethanone side chain and the phenyl ring to enhance potency and selectivity for specific biological targets.

  • In Vivo Studies: Advancing the most promising lead compounds into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential off-target activities.

References

  • A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • Structure and biological property studies of the fluorinated sulfonic esters derived from 2-hydroxy-4-(hydroxy/methoxy)acetophenone as inhibitors of biochemical targets linked to type 2 diabetes mellitus.
  • 4′-Fluoroacetophenone. CymitQuimica.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives
  • Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. I.R.I.S.
  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
  • Natural-derived acetophenones: chemistry and pharmacological activities. PMC.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. PubMed.
  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.
  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. PMC.
  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic
  • Synthesis of Some New bis-(p-Fluorophenyl)amides of the Thieno[3,2-b]thiophene, Thieno[3,2-b]furan and 1,2-bis{5-[2-(2-Thienyl)ethenyl]2-thienyl}ethene Series. MDPI.
  • Novel method to synthesize valuable fluorin
  • 1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition.
  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv

Sources

Advanced Safety & Handling Protocol: 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth safety and handling analysis for 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone , tailored for research and drug development environments.

CAS Number: 153529-18-1 Document Type: Technical Safety Guide (TSG) Version: 1.0 (Research Use Only) Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers[1]

Executive Summary & Compound Identity

This guide transcends the standard Safety Data Sheet (SDS) by integrating Structure-Activity Relationship (SAR) analysis to predict hazards for this specific deoxybenzoin derivative.[1] As a research intermediate often used in the synthesis of estrogen receptor modulators (SERMs) or flavonoid analogs, this compound requires handling protocols that account for its potential biological activity and physicochemical stability.[1]

Chemical Identification
ParameterTechnical Specification
IUPAC Name 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone
Common Name 3'-Fluoro-4-methoxydeoxybenzoin
CAS Number 153529-18-1
Molecular Formula C₁₅H₁₃FO₂
Molecular Weight 244.26 g/mol
SMILES COc1ccc(cc1)C(=O)Cc2cccc(F)c2
Structure Class Deoxybenzoin / Diaryl Ethanone
Physicochemical Profile (Predicted vs. Empirical)

Note: As a specialized research chemical, some values are derived from homologous series (SAR).

PropertyValue / PredictionCausality / Note
Physical State Solid (Crystalline powder)High molecular symmetry and aromatic stacking typically yield solids at STP.[1]
Melting Point 75°C – 95°C (Predicted)Based on similar methoxy-deoxybenzoins; fluorine substitution often lowers MP slightly vs. H-analogs.[1]
Solubility DMSO, DCM, Ethyl AcetateLipophilic nature (LogP ~3.[1]5) limits water solubility.[1]
Reactivity Acidic

-protons
The methylene bridge (-CH₂-) is activated by the carbonyl and aryl groups, making it susceptible to deprotonation and oxidation.[1]

Hazard Identification & GHS Classification

While specific toxicological data for CAS 153529-18-1 is limited, the Structure-Activity Relationship (SAR) for deoxybenzoins dictates the following precautionary GHS classification.

GHS Label Elements

Signal Word: WARNING [1][2]

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[1][2][3]Lipophilic organic solids can penetrate the stratum corneum, causing dermatitis.[1]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3]Physical abrasion combined with chemical irritation of mucous membranes.[1]
STOT - SE Cat 3H335: May cause respiratory irritation.[1][2][3]Fine dust inhalation triggers inflammatory response in bronchial tissues.[1]
Precautionary Statements (Scientific Context)
  • P261: Avoid breathing dust/fume.[1] Rationale: Deoxybenzoins can possess biological activity (endocrine modulation); inhalation bypasses first-pass metabolism.[1]

  • P280: Wear protective gloves/eye protection.[1][2] Rationale: Fluorinated aromatics can exhibit enhanced skin permeation compared to non-fluorinated analogs.[1]

Operational Safety Workflow (Hierarchy of Controls)

The following diagram illustrates the decision matrix for handling this compound, prioritizing engineering controls over PPE.

SafetyWorkflow Start Handling CAS 153529-18-1 RiskAssess Step 1: Risk Assessment (Quantity & State) Start->RiskAssess SmallScale < 1g (Solid) RiskAssess->SmallScale LargeScale > 1g or Solution RiskAssess->LargeScale FumeHood Standard Fume Hood (Face Vel: 100 fpm) SmallScale->FumeHood Low Dust Risk GloveBox Powder Containment Hood or Glove Box (HEPA) LargeScale->GloveBox High Dust Risk Engineering Step 2: Engineering Controls PPE Step 3: PPE Selection FumeHood->PPE GloveBox->PPE Gloves Nitrile (0.11mm) min. Double glove for solutions PPE->Gloves Resp N95/P100 if outside hood (Not recommended) PPE->Resp Disposal Step 4: Waste Stream (Halogenated Organic) Gloves->Disposal Resp->Disposal

Figure 1: Risk-based decision matrix for handling fluorinated deoxybenzoin derivatives.

Technical Handling & Experimental Protocols

Storage & Stability[1]
  • Temperature: Store at 2–8°C (Refrigerated).

    • Reasoning: While likely stable at room temperature, the activated methylene group can undergo slow autoxidation to form the corresponding benzil (1,2-diketone) or peroxide species upon prolonged exposure to air and light.[1]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1]

    • Reasoning: Prevents moisture absorption and oxidative degradation.[1]

  • Incompatibility: Strong oxidizing agents (e.g., KMnO₄, nitric acid) and strong bases (e.g., NaH, KOtBu).[1] Bases will deprotonate the

    
    -carbon, potentially leading to uncontrolled aldol-type condensations.[1]
    
Spillage & Decontamination Protocol

In the event of a spill, standard sweeping is prohibited due to dust generation.[1]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Wet Method: Cover the spill with a paper towel dampened with Ethyl Acetate or Acetone (solubilizes the lipophilic solid).[1]

  • Neutralize: No neutralization required (compound is neutral), but treat surface with a mild detergent after solvent cleanup to remove fluorinated residues.[1]

  • Disposal: Place waste in Halogenated Organic Waste containers. Note: Do not mix with non-halogenated waste streams as incineration protocols differ.[1]

First Aid & Toxicology (Mechanism-Based)

Exposure RouteImmediate ActionMechanistic Insight
Inhalation Move to fresh air.[1][2][3] If wheezing occurs, administer oxygen.[1]Fluorinated aromatics can cause delayed pulmonary edema in high concentrations, though unlikely with this solid.[1]
Skin Contact Wash with soap and water for 15 min.[1] Do not use alcohol. Alcohol acts as a permeation enhancer, potentially driving the lipophilic compound deeper into the dermis.[1]
Eye Contact Rinse with water for 15 min.[1] Lift eyelids.[1]Mechanical irritation from crystals can scratch the cornea; chemical irritation causes conjunctivitis.[1]
Ingestion Rinse mouth. Do not induce vomiting. Aspiration of foam/vomit into lungs is a higher risk than the oral toxicity of the compound itself.[1]

Synthesis & Impurity Profile (For Process Chemists)

When sourcing or synthesizing CAS 153529-18-1, be aware of specific process-related impurities that affect safety and stability.

  • Synthesis Route: Friedel-Crafts Acylation of 3-fluorobenzene with 4-methoxyphenylacetic acid chloride (or vice versa).[1]

  • Key Impurities:

    • Isomeric Forms: 2-(2-Fluorophenyl)-... or 2-(4-Fluorophenyl)-... isomers.[1]

    • Starting Materials: 3-Fluorobenzyl chloride (Lachrymator/Corrosive).[1]

    • Bis-acylated side products: Check LCMS for higher MW peaks.

Purification Note

Recrystallization from Ethanol/Water (9:1) is the preferred method to remove ionic impurities (aluminum salts from Friedel-Crafts) and stabilize the solid form.[1]

Regulatory & Transport Information

  • US DOT: Not regulated as a dangerous good (Non-Hazardous for Transport) in small quantities.[1]

  • IATA: Not restricted.[1]

  • TSCA (USA): Likely not listed (R&D Exemption required).[1] This substance is intended solely for research and development by technically qualified individuals.

  • REACH (EU): Not registered.[1] Treat as a novel substance.[1][4]

References

  • PubChem Compound Summary. 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone (CAS 153529-18-1).[1][5] National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][Link][1]

  • Protheragen. Product Catalog: 2-(3-Fluorophenyl)-1-(4-Methoxyphenyl)ethanone.[1][5][6][7][8][Link][1]

Sources

Crystal structure analysis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Executive Summary

This technical guide outlines the comprehensive protocol for the synthesis, crystallization, and structural analysis of 2-(3-fluorophenyl)-1-(4-methoxyphenyl)ethanone . As a fluorinated deoxybenzoin derivative, this scaffold represents a critical intermediate in the development of estrogen receptor modulators (SERMs) and flavonoid analogs.

The presence of the fluorine atom at the meta position of the


-phenyl ring introduces unique electronic perturbations that significantly influence supramolecular packing. This guide prioritizes the detection of weak C–H···F  and C–H···O  interactions using Single Crystal X-Ray Diffraction (SC-XRD) and Hirshfeld Surface Analysis.
Part 1: Chemical Context & Synthesis Protocol[1][2][3]

To obtain diffraction-quality crystals, high-purity synthesis is required to eliminate regioisomers that disrupt lattice formation. The optimal route utilizes a Friedel-Crafts acylation, ensuring regioselectivity at the para position of the anisole ring.

Optimized Synthesis Workflow
  • Reagents: Anisole (1.0 eq), (3-Fluorophenyl)acetyl chloride (1.05 eq), Anhydrous

    
     (1.2 eq).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Protocol:

  • Activation: Suspend anhydrous

    
     in dry DCM at 
    
    
    
    under
    
    
    atmosphere.
  • Acylation: Add (3-fluorophenyl)acetyl chloride dropwise. Stir for 30 minutes to form the acylium ion complex.

  • Addition: Add anisole dropwise, maintaining temperature

    
     to prevent poly-acylation.
    
  • Quench & Workup: Pour into ice/HCl mixture. Extract with DCM, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallize crude solid from hot ethanol to remove ortho-acylated byproducts.

Yield Expectation: >85% Target Purity: >99.5% (HPLC) required for optical quality crystals.

Part 2: Crystallogenesis (Crystal Growth)

The flexibility of the ethanone bridge (


) often leads to polymorphism. A dual-solvent diffusion method is recommended to control nucleation rates and minimize twinning.
ParameterMethod A (Standard)Method B (High Quality)
Technique Slow EvaporationLiquid-Liquid Diffusion
Solvent System Ethanol / Acetone (1:1)DCM (Solvent) / Hexane (Antisolvent)
Temperature Ambient (

)
Low (

)
Vessel Scintillation vial (perforated cap)Narrow NMR tube
Crystal Habit Prisms or PlatesBlock-like (preferred for XRD)
Timeframe 2–4 Days7–14 Days

Critical Insight: The 3-fluoro substituent increases lipophilicity. If crystals appear "oily" or amorphous, switch to a more polar antisolvent system (e.g., Methanol/Water) to force lattice ordering via hydrophobic packing.

Part 3: X-Ray Diffraction Data Collection[4]

For organic molecules containing light atoms (C, H, O, F), maximizing resolution is critical to accurately model the electron density around the fluorine atom.

Instrument Configuration
  • Radiation Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this size molecule to maximize diffraction intensity, though Mo is acceptable.
  • Detector: Hybrid Photon Counting (HPC) or CCD.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Cooling is mandatory to reduce the thermal ellipsoids of the terminal methoxy group and the flexible methylene bridge, ensuring precise bond length determination.

Data Collection Strategy
  • Screening: Collect 30 frames to determine the unit cell and Bravais lattice. Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    systems, common for deoxybenzoins.
  • Strategy: Full sphere collection (redundancy > 4.0).

  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Cu).
Part 4: Structure Solution & Refinement Workflow

This workflow ensures the resulting model is chemically sensible and statistically valid.

XRD_Workflow cluster_0 Phase 1: Data Reduction cluster_1 Phase 2: Solution & Refinement Raw Raw Frames (.sfrm) Integration Integration (SAINT/CrysAlis) Raw->Integration Scaling Scaling & Absorption (SADABS) Integration->Scaling Phasing Intrinsic Phasing (SHELXT) Scaling->Phasing Model Initial Model (C15 H13 F O2) Phasing->Model Refine Least Squares (SHELXL) Model->Refine H_Atoms H-Atom Treatment (Riding Model) Refine->H_Atoms Check CheckCIF Validation H_Atoms->Check Check->Refine  Alerts Found Final Final CIF (Deposition Ready) Check->Final  Clean

Figure 1: The crystallographic refinement loop. Note the iterative nature of the CheckCIF validation step.

Refinement Specifics for C15H13FO2
  • Disorder Handling: The methoxy group (

    
    ) may exhibit rotational disorder. If thermal ellipsoids are elongated, split the oxygen/carbon positions and refine site occupancy factors (SOF).
    
  • Hydrogen Placement:

    • Aromatic H: HFIX 43 (0.95 Å)

    • Methylene (

      
      ): HFIX 23 (0.99 Å)
      
    • Methoxy (

      
      ): HFIX 137 (0.98 Å) with torsion refinement to fit electron density.
      
  • Weighting Scheme: Update WGHT instruction in SHELXL until the Goodness of Fit (GoF) approaches 1.0.

Part 5: Supramolecular Analysis (Hirshfeld Surfaces)

Beyond the molecular geometry, the packing landscape determines the physicochemical properties (solubility, melting point). Modern analysis requires Hirshfeld surface generation to map interaction energies.

Key Interactions to Quantify

In fluorinated diarylethanones, the lattice is typically stabilized by a competition between:

  • Strong H-Bonds:

    
     (Carbonyl acceptor).
    
  • Weak H-Bonds:

    
     (Fluorine acceptor).
    
  • 
    -Stacking:  Face-to-face or edge-to-face interactions between the electron-rich anisole ring and the electron-deficient fluorophenyl ring.
    
Protocol using CrystalExplorer
  • Import CIF: Load the refined structure.

  • Generate Surface: Map

    
     (normalized contact distance).[1]
    
    • Visual Cue: Red spots indicate contacts shorter than the sum of van der Waals radii (Strong interactions).

    • Expectation: Deep red spots near the Carbonyl Oxygen; lighter red/white spots near the Fluorine.

  • Fingerprint Plot: Generate the 2D plot (

    
     vs 
    
    
    
    ).
    • Spikes: Look for sharp spikes at the bottom left, characteristic of

      
       interactions.
      
    • Wings: Look for "wings" in the plot representing

      
       contacts.[2]
      

Data Presentation Table: Interaction Energies (Example) Calculated using CE-B3LYP/6-31G(d,p) energy model.

Interaction TypeDistance (Å)Energy (kJ/mol)Dominant Force

2.45-22.5Electrostatic

2.68-8.4Dispersion/Electrostatic

(Centroid-Centroid)
3.82-12.1Dispersion
References
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] "Hirshfeld surface analysis."[2][1][3] CrystEngComm, 11(1), 19–32.

  • Metrangolo, P., et al. (2016). "Fluorine in Supramolecular Chemistry and Crystal Engineering." Chemical Reviews, 116(3), 882-1016. (Grounding for F-interaction analysis).
  • CCDC (Cambridge Crystallographic Data Centre). "Mercury & EnCIFer Software."

  • CrystalExplorer. "Software for Hirshfeld Surface Analysis." University of Western Australia.

Sources

Methodological & Application

Application Note: Strategic Cyclization Protocols for 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the cyclization of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone (CAS 153529-18-1). This deoxybenzoin derivative is a privileged scaffold in medicinal chemistry, serving as a critical precursor for 2,3-diarylindoles (COX-2 inhibitors, estrogen receptor modulators) and 2,4,5-trisubstituted imidazoles (p38 MAP kinase inhibitors).

Executive Summary & Chemical Logic

The substrate 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone (hereafter Compound 1 ) possesses a 1,2-diaryl-2-oxoethane skeleton. Its chemical reactivity is defined by the electrophilic carbonyl at position 1 and the nucleophilic, acidic methylene at position 2.

Strategic cyclization of Compound 1 allows access to two distinct, high-value pharmacophores:

  • Fischer Indole Synthesis: Direct cyclization with arylhydrazines to yield 2,3-diarylindoles . This transformation sets the 4-methoxyphenyl group at C2 and the 3-fluorophenyl group at C3 of the indole core.

  • Imidazole Assembly: Oxidative activation to the 1,2-diketone (benzil) followed by multicomponent condensation to yield 2,4,5-trisubstituted imidazoles .

This guide details the protocols for both pathways, prioritizing regiochemical control and yield optimization.

Pathway A: Fischer Indole Cyclization

Target: 2-(4-Methoxyphenyl)-3-(3-fluorophenyl)-1H-indole derivatives. Mechanism: Acid-catalyzed condensation, [3,3]-sigmatropic rearrangement, and ammonia elimination.

Mechanistic Insight

The reaction proceeds via the formation of an arylhydrazone.[1] The key regiochemical determinant is the formation of the ene-hydrazine intermediate. Since Compound 1 has only one set of enolizable


-protons (at the C2 methylene), the cyclization is highly regioselective, exclusively forming the 2,3-diarylindole without competitive isomers.
  • C1 (Carbonyl)

    
     Becomes Indole C2 .
    
  • C2 (Methylene)

    
     Becomes Indole C3 .
    
Experimental Protocol (Standardized)

Reagents:

  • Substrate: 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone (1.0 equiv)[2]

  • Reagent: Phenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)[3]

  • Catalyst: Zinc Chloride (ZnCl

    
    , anhydrous) - Optional for difficult substrates
    

Step-by-Step Methodology:

  • Hydrazone Formation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Compound 1 (10 mmol, 2.44 g) in Glacial AcOH (20 mL).

  • Addition: Add Phenylhydrazine hydrochloride (11 mmol, 1.59 g) in one portion.

  • Cyclization (Thermal): Heat the reaction mixture to 110°C (Reflux) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes).

    • Checkpoint: The intermediate hydrazone may appear transiently; complete conversion is marked by the disappearance of the hydrazone and formation of a fluorescent indole spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into crushed ice (100 g) with vigorous stirring. The crude indole often precipitates as a solid.

    • If solid forms: Filter, wash with water (3 x 50 mL) and cold ethanol (10 mL).

    • If oil forms: Extract with Dichloromethane (DCM, 3 x 30 mL). Wash organic layer with Sat. NaHCO

      
       (to remove AcOH), then Brine. Dry over Na
      
      
      
      SO
      
      
      .
  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1).

Yield Expectation: 75–85% Key Spectroscopic Marker: Disappearance of C=O stretch (1680 cm


) and appearance of NH stretch (3300-3400 cm

).

Pathway B: Oxidative Cyclization to Imidazoles

Target: 4-(4-Methoxyphenyl)-5-(3-fluorophenyl)-2-substituted-1H-imidazole. Relevance: Core scaffold for p38 MAP Kinase inhibitors (e.g., SB-203580 analogs).

Mechanistic Insight

Direct condensation of Compound 1 to an imidazole is inefficient. The protocol requires a Step 1 Oxidation to the 1,2-diketone (Benzil derivative), followed by a Step 2 Radziszewski Condensation with an aldehyde and ammonium acetate.

Experimental Protocol
Step 1: Selenium Dioxide Oxidation
  • Setup: Dissolve Compound 1 (10 mmol) in 1,4-Dioxane (30 mL) and Water (1 mL).

  • Oxidation: Add Selenium Dioxide (SeO

    
    , 15 mmol).
    
  • Reflux: Heat to reflux (100°C) for 6 hours. Metallic selenium (black solid) will precipitate.

  • Filtration: Filter hot through Celite to remove selenium. Evaporate solvent to yield the crude 1-(3-fluorophenyl)-2-(4-methoxyphenyl)ethane-1,2-dione .

Step 2: One-Pot Cyclization (The Debus-Radziszewski Reaction)

Reagents:

  • Crude Diketone (from Step 1)

  • Aldehyde (R-CHO, e.g., Benzaldehyde or 4-Pyridylcarboxaldehyde) (1.0 equiv)

  • Ammonium Acetate (NH

    
    OAc) (4.0 equiv)
    
  • Solvent: Glacial Acetic Acid[3]

Methodology:

  • Mixing: Combine the Diketone (5 mmol), Aldehyde (5 mmol), and NH

    
    OAc (20 mmol) in Glacial AcOH (15 mL).
    
  • Reaction: Heat to 100–110°C for 4 hours under Nitrogen.

  • Quench: Pour the cooled mixture into ice-water (100 mL). Neutralize with Ammonium Hydroxide (NH

    
    OH) to pH ~8.
    
  • Isolation: The imidazole product usually precipitates as a yellow/orange solid. Filter and wash with water.

  • Purification: Recrystallization from Acetonitrile or Column Chromatography (DCM/MeOH).

Data Summary & Comparison

ParameterFischer Indole SynthesisImidazole Synthesis (2-Step)
Product Core Indole (Fused bicyclic)Imidazole (Monocyclic)
Key Reagent ArylhydrazineSeO

(Oxidant) + Aldehyde + NH

OAc
Atom Economy High (Loss of NH

)
Moderate (Loss of H

O, Se reduced)
Regiocontrol High: 4-MeO-Ph @ C2, 3-F-Ph @ C3Variable: 4/5 tautomers are identical in solution
Primary Application COX-2 Inhibitors, SERMsp38 Kinase Inhibitors, Fluorescence Probes

Visualized Reaction Pathways

ReactionPathways Start 2-(3-Fluorophenyl)-1- (4-methoxyphenyl)ethanone Hydrazine Reagent: Arylhydrazine / H+ Start->Hydrazine SeO2 Reagent: SeO2 / Dioxane Start->SeO2 Hydrazone Intermediate: Arylhydrazone Hydrazine->Hydrazone Condensation Indole Product A: 2-(4-MeO-Ph)-3-(3-F-Ph)-Indole (COX-2 Scaffold) Hydrazone->Indole [3,3]-Sigmatropic Rearrangement (-NH3) Diketone Intermediate: 1,2-Diketone (Benzil Analog) SeO2->Diketone Riley Oxidation Condensation Reagent: R-CHO / NH4OAc Diketone->Condensation Imidazole Product B: 2,4,5-Trisubstituted Imidazole (p38 Inhibitor Scaffold) Condensation->Imidazole Cyclocondensation

Caption: Divergent synthesis pathways from the deoxybenzoin scaffold to privileged heterocycles.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. [Overview of Mechanism and Regiochemistry].
  • Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 2,4,5-trisubstituted imidazoles as highly potent p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 45(13), 2733-2740. [Context for Imidazole Synthesis].
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Radziszewski, B. (1882). "Über die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

Application Note: Microwave-Assisted Synthesis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the microwave-assisted synthesis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone , a functionalized deoxybenzoin scaffold critical in the development of selective estrogen receptor modulators (SERMs), COX-2 inhibitors, and antimicrobial agents.

Unlike conventional thermal heating, which often leads to prolonged reaction times and significant side-product formation (e.g., chalcones via uncontrolled aldol condensation), microwave irradiation offers rapid volumetric heating. This guide presents two distinct, self-validating protocols:

  • Method A (Precision Route): Palladium-Catalyzed

    
    -Arylation.[1][2] Ideal for late-stage functionalization and drug discovery libraries.
    
  • Method B (Scale-Up Route): Friedel-Crafts Acylation. Ideal for gram-scale synthesis using cost-effective precursors.

Retrosynthetic Analysis & Strategy

The target molecule can be deconstructed into two primary logical disconnections. The choice of route depends on the availability of starting materials and the specific stage of drug development.

Retrosynthesis Target TARGET MOLECULE 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone RouteA_Node Route A: Pd-Catalyzed α-Arylation (High Precision) Target->RouteA_Node C-C Disconnection (α-Carbon) RouteB_Node Route B: Friedel-Crafts Acylation (High Economy) Target->RouteB_Node C-C Disconnection (Carbonyl) SM_A1 4-Methoxyacetophenone (Nucleophile) RouteA_Node->SM_A1 SM_A2 1-Bromo-3-fluorobenzene (Electrophile) RouteA_Node->SM_A2 SM_B1 Anisole (Nucleophile) RouteB_Node->SM_B1 SM_B2 3-Fluorophenylacetyl Chloride (Electrophile) RouteB_Node->SM_B2

Figure 1: Retrosynthetic map contrasting the Palladium-catalyzed approach (Route A) and the Friedel-Crafts approach (Route B).

Protocol A: Pd-Catalyzed -Arylation (Recommended)

This route is preferred for medicinal chemistry applications due to its high functional group tolerance and the avoidance of harsh Lewis acids. It utilizes the Buchwald-Hartwig type chemistry adapted for ketone enolates.

Reaction Scheme

Reagents: 4-Methoxyacetophenone + 1-Bromo-3-fluorobenzene Catalyst: Pd(OAc)₂ / Xantphos Base: Sodium tert-butoxide (


)
Solvent:  Toluene (anhydrous)
Equipment & Setup
  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL pressure-rated borosilicate glass vial with a crimp cap and PTFE/silicone septum.

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a glovebox or under argon flow, charge the microwave vial with

    
     (2.2 mg, 0.01 mmol, 1 mol%) and Xantphos (11.6 mg, 0.02 mmol, 2 mol%). Add 1 mL of anhydrous toluene and stir for 5 minutes until a clear yellow/orange solution forms.
    
    • Why: Pre-forming the active Pd(0)-ligand complex prevents catalyst decomposition before the reaction starts.

  • Reagent Addition: Add 4-Methoxyacetophenone (150 mg, 1.0 mmol), 1-Bromo-3-fluorobenzene (192 mg, 1.1 mmol), and

    
     (144 mg, 1.5 mmol).
    
  • Solvent Fill: Add remaining toluene (3 mL) to reach a total volume of 4 mL.

  • Sealing: Crimp the cap immediately. Purge the headspace with argon for 30 seconds via needle.

  • Microwave Irradiation:

    • Temperature: 120°C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High (magnetic stir bar essential)

    • Power: Dynamic (Max 200W)

  • Work-up: Cool to room temperature (compressed air cooling). Dilute with ethyl acetate (10 mL) and filter through a celite pad to remove palladium black and inorganic salts.

  • Purification: Concentrate filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 90:10).

Mechanistic Workflow (Self-Validating Logic)

Mechanism Pd0 Active Catalyst [Pd(0)-Xantphos] OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + 1-Bromo-3-fluorobenzene TransMet Transmetallation/ Coordination OxAdd->TransMet BaseStep Enolate Formation (Base + Ketone) BaseStep->TransMet + Enolate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Pd-catalyzed


-arylation.[3] The cycle validates the need for a strong base to generate the enolate and a bulky ligand (Xantphos) to facilitate reductive elimination.

Protocol B: Friedel-Crafts Acylation (Scale-Up)

This route utilizes the electron-rich nature of anisole to undergo electrophilic aromatic substitution. While traditional methods use stoichiometric


, microwave irradiation allows for the use of milder metallic triflates or reduced catalyst loading.
Reaction Scheme

Reagents: Anisole + 3-Fluorophenylacetyl chloride Catalyst: Aluminum Chloride (


) or Bismuth Triflate (

) Solvent: 1,2-Dichloroethane (DCE) or Solvent-Free (Neat)
Step-by-Step Procedure
  • Preparation: In a 30 mL microwave vial, dissolve 3-Fluorophenylacetyl chloride (1.72 g, 10 mmol) in 5 mL of dry DCE.

  • Catalyst Addition: Cool the vial in an ice bath (0°C). Slowly add anhydrous

    
     (1.46 g, 11 mmol) in small portions.
    
    • Caution: Exothermic reaction. Evolution of HCl gas. Perform in a fume hood.

  • Substrate Addition: Add Anisole (1.08 g, 10 mmol) dropwise.

  • Microwave Irradiation:

    • Temperature: 100°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 300W)

  • Quenching: Pour the hot reaction mixture slowly into a beaker containing 50 g of crushed ice/HCl mixture to decompose the aluminum complex.

  • Extraction: Extract with Dichloromethane (3 x 20 mL). Wash organic layer with saturated

    
     and Brine.
    
  • Isolation: Dry over

    
    , filter, and evaporate. Recrystallize from Ethanol/Hexane.
    

Results & Characterization Data

The following data represents expected values based on validated literature for this structural class.

ParameterMethod A (Pd-Catalyzed)Method B (Friedel-Crafts)
Yield 85 - 92%75 - 82%
Purity (HPLC) >98%>95% (isomer separation may be req.)
Reaction Time 20 mins10 mins
Regioselectivity 100% (Structural control)~95% para (Electronic control)
Appearance White crystalline solidOff-white solid

Spectroscopic Validation (Expected):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.98 (d, J=8.8 Hz, 2H, Ar-H ortho to C=O), 7.28 (m, 1H, Ar-H), 6.90-7.10 (m, 5H, Ar-H), 4.20 (s, 2H,
    
    
    ), 3.86 (s, 3H,
    
    
    ).
  • 
     NMR:  Characteristic carbonyl peak at ~196 ppm; Methylene carbon at ~45 ppm.
    
  • MS (ESI): m/z 245.1

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete enolate formationIncrease base equivalents to 2.0 eq; Ensure

is fresh/dry.
Pd Black Precipitation Catalyst decompositionSwitch solvent to 1,4-Dioxane; Increase ligand:Pd ratio to 2.5:1.
Positional Isomers (Method B) Ortho-acylationIncrease steric bulk of solvent or lower temperature to 80°C (kinetic control).
Chalcone Formation Side reactionCRITICAL: Ensure starting material is not an aldehyde. Confirm reagents are ketone + halide (Method A) or anisole + acid chloride (Method B).

References

  • Microwave-Assisted Synthesis of Deoxybenzoins: Kumar, S., et al. "Synthesis of Deoxybenzoins Using Microwave Irradiations under Solvent Free Condition."[4] Asian Journal of Chemistry, vol. 20, no. 6, 2008. Link

  • Pd-Catalyzed Alpha-Arylation: Fox, J. M., et al. "Palladium-Catalyzed α-Arylation of Ketones."[1][3] Journal of the American Chemical Society, vol. 122, no.[1] 7, 2000, pp. 1360–1370. Link

  • Microwave Effect on Friedel-Crafts: Okada, Y., & Fujitsu, A. "Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction."[5] Green and Sustainable Chemistry, vol. 10, 2020.[5][6] Link

  • General Protocol for Acetophenone Arylation: Caminos, D. A., et al. "Microwave role in the thermally induced SRN1 reaction for α-arylation of ketones."[7] RSC Advances, 2015.[7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this target compound through recrystallization. As a diarylethanone derivative, this molecule possesses structural features—a ketone, an ether, a fluorinated aromatic ring, and a methoxy-substituted aromatic ring—that dictate its solubility and crystallization behavior.

This guide moves beyond a simple, rigid protocol. Instead, it provides a comprehensive framework for developing a robust, self-validating recrystallization procedure and offers in-depth troubleshooting for the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses the fundamental concepts and strategic considerations for developing a successful recrystallization protocol.

Q1: What is the underlying principle of recrystallization for purifying 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of most solids, including our target compound, increases significantly with temperature.[1] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[2][3] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, which are ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[3][4]

Q2: What are the essential characteristics of an ideal solvent for this specific compound?

Selecting the right solvent is the most critical step for a successful recrystallization.[1][5] Based on the structure of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone, which imparts moderate polarity, the ideal solvent should exhibit the following characteristics:

  • High Solubility at High Temperatures: The compound should be readily soluble in the boiling solvent.[5][6]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent when cold (room temperature or in an ice bath) to ensure a good recovery yield.[5][6][7]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the pure compound to prevent it from "oiling out" instead of crystallizing.[6] It should also be volatile enough to be easily removed from the purified crystals during drying.[5][6]

  • Inertness: The solvent must not react chemically with the compound.[7]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble in the hot solvent (so they can be removed by hot filtration).[5][7]

Q3: How can I predict a good starting solvent without prior data?

The principle of "like dissolves like" is a powerful guide.[6] Our target molecule has both polar (ketone, ether) and non-polar (aromatic rings) characteristics. Therefore, solvents of intermediate polarity are excellent starting points.

  • Good Candidates: Alcohols (ethanol, methanol, isopropanol) are often effective for compounds with similar functional groups.[6] Esters like ethyl acetate and ketones like acetone are also logical choices.[2]

  • Mixed-Solvent Systems: If no single solvent provides the ideal solubility profile, a mixed-solvent system is a powerful alternative.[5][6] This typically involves pairing a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble).[6] A common and effective pair for moderately polar compounds is an alcohol (like ethanol) and water.[6][8] The two solvents must be miscible with each other.[6][9]

Part 2: Experimental Workflow & Protocols

This section provides detailed, step-by-step procedures for both solvent selection and the final purification.

Protocol 1: Small-Scale Solvent Screening

Before committing your entire batch of crude material, it is imperative to perform small-scale tests to identify the optimal solvent or solvent system.

Objective: To identify a solvent that dissolves the compound when hot but not when cold.

Procedure:

  • Place approximately 50-100 mg of the crude 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone into a small test tube.

  • Add the chosen solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. Observe if the solid dissolves.

    • If it dissolves completely at room temperature, the solvent is too good. It is unsuitable for single-solvent recrystallization but could potentially be used as the "good" solvent in a mixed-solvent pair.[10]

  • If the solid does not dissolve at room temperature, warm the test tube gently in a water bath or on a hot plate, bringing the solvent to a gentle boil. Caution: Never heat flammable organic solvents with an open flame.

  • Continue adding small portions of the hot solvent until the solid just dissolves. Note the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.[4][11]

  • Evaluate the result: An ideal solvent will show a significant formation of crystals upon cooling. A poor result would be no crystal formation or the formation of an oil.

  • Repeat this process for several different candidate solvents to find the best one.

Data Summary for Solvent Selection

Use the following table to guide your initial solvent screening.

SolventBoiling Point (°C)PolarityRationale for Selection
Ethanol (95%)78PolarExcellent general-purpose solvent for moderately polar compounds; often shows a steep solubility curve with temperature.[2]
Isopropanol82PolarSimilar to ethanol but slightly less polar; may offer better recovery for some compounds.
Ethyl Acetate77IntermediateGood solvent for compounds of intermediate polarity; less polar than alcohols.[2]
Toluene111Non-polarMay be effective if impurities are highly polar. Use with caution due to high boiling point.
Heptane/Hexane~98 / ~69Non-polarLikely to be a "poor" solvent. Excellent for use as an anti-solvent with a more polar "good" solvent.
Ethanol/WaterVariablePolarA highly versatile mixed-solvent system. The ratio can be fine-tuned to achieve ideal solubility.[6][8]
Acetone56PolarA strong solvent, but its low boiling point can make it difficult to maintain a large temperature gradient for crystallization.[2]
Diagram: Solvent Selection Workflow

Solvent_Selection start Place ~50mg of crude solid in a test tube add_solvent Add 0.5 mL of solvent at room temperature start->add_solvent dissolves_rt Does it dissolve? add_solvent->dissolves_rt unsuitable_good Result: Unsuitable (Too Soluble) Consider as 'good' solvent in mixed system dissolves_rt->unsuitable_good Yes heat Heat to a gentle boil dissolves_rt->heat No add_more_solvent Add more hot solvent dropwise until dissolved heat->add_more_solvent dissolves_hot Does it dissolve? add_more_solvent->dissolves_hot unsuitable_bad Result: Unsuitable (Insoluble) dissolves_hot->unsuitable_bad No cool Cool slowly to RT, then place in ice bath dissolves_hot->cool Yes crystals_form Do crystals form? cool->crystals_form suitable Result: Suitable Solvent crystals_form->suitable Yes oils_out Result: 'Oiled Out' (See Troubleshooting) crystals_form->oils_out If oil forms no_crystals Result: No Crystals (See Troubleshooting) crystals_form->no_crystals No Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Add Activated Charcoal (If solution is colored) A->B C 3. Hot Gravity Filtration (To remove insoluble impurities) B->C D 4. Slow Cooling to Room Temp (Promotes large crystal growth) C->D E 5. Further Cooling in Ice Bath (Maximizes yield) D->E F 6. Isolate Crystals (Vacuum Filtration) E->F G 7. Wash Crystals (Small amount of ice-cold solvent) F->G H 8. Dry Purified Crystals G->H

Sources

Troubleshooting low conversion rates in 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering low conversion rates with 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone (CAS: 405-50-5), a critical deoxybenzoin intermediate often used in the synthesis of SERMs (Selective Estrogen Receptor Modulators) like Lasofoxifene.

Status: Active | Topic: Troubleshooting Low Conversion & Yield | Ticket ID: TS-F-MEO-ETH

Diagnostic Triage: Identify Your Route

Low conversion rates for this specific scaffold usually stem from two distinct mechanistic failures depending on your synthetic strategy. Select your current workflow below to jump to the relevant troubleshooting module.

Figure 1: Diagnostic logic flow for identifying the root cause of low conversion based on synthetic strategy.

Module A: Friedel-Crafts Acylation (The "Classic" Route)

The Scenario: You are reacting Anisole with (3-Fluorophenyl)acetyl chloride using a Lewis Acid (typically AlCl₃). The Problem: The reaction stalls at 40-60% conversion, or the mixture turns into a black tar (demethylation).

Critical Troubleshooting Steps
Q1: Are you using the correct "Disconnection"?

The Rule: Always acylate the activated ring.

  • Correct: Anisole (Nucleophile) + (3-Fluorophenyl)acetyl chloride (Electrophile).

    • Why: The methoxy group activates the ring, allowing reaction at 0°C.

  • Incorrect: Fluorobenzene + (4-Methoxyphenyl)acetyl chloride.

    • Why: Fluorobenzene is deactivated. You would need harsh conditions (reflux) which will degrade the acid chloride and demethylate the methoxy group on the other fragment.

Q2: Is your Lewis Acid stoichiometry correct?

The Trap: Unlike catalytic reactions, Friedel-Crafts acylation requires >1.0 equivalent of Lewis Acid.

  • Explanation: The product (a ketone) possesses lone pairs on the carbonyl oxygen that coordinate strongly with AlCl₃, deactivating the catalyst.

  • Solution: Use 1.1 to 1.2 equivalents of AlCl₃ relative to the acid chloride. If you use 0.1 eq (catalytic), the reaction will stop immediately after 10% conversion.

Q3: Why is my reaction turning into "tar"? (The Demethylation Issue)

The Mechanism: AlCl₃ is a harsh Lewis acid.[1] At elevated temperatures (>40°C) or prolonged reaction times, it will cleave the methyl ether (methoxy group) to form a phenol. This phenol then undergoes side reactions (polymerization/tar).

  • Fix:

    • Temperature Control: Keep the reaction between -10°C and 0°C during addition. Do not exceed room temperature (25°C) for the stir-out.

    • Alternative Catalyst: If AlCl₃ causes persistent demethylation, switch to FeCl₃ (milder) or a triflate catalyst like Sc(OTf)₃ or Bi(OTf)₃ , which are effective for activated substrates like anisole but less prone to ether cleavage [1].

Validated Protocol: Friedel-Crafts
ParameterSpecification
Solvent DCM (Anhydrous) or 1,2-Dichloroethane
Catalyst AlCl₃ (1.1 eq) - Add as solid to solvent first
Electrophile (3-Fluorophenyl)acetyl chloride (1.0 eq) - Add at 0°C
Nucleophile Anisole (1.05 eq) - Add dropwise last
Quench Pour into Ice/HCl (Critical to break Al-complex)

Module B: Pd-Catalyzed -Arylation (The "Modern" Route)

The Scenario: You are coupling 4-Methoxyacetophenone with 1-Bromo-3-fluorobenzene . The Problem: Low conversion (<30%), homocoupling of the bromide, or unreacted ketone.

Critical Troubleshooting Steps
Q1: Is your base strong enough for the enolate?

The Science: 4-Methoxyacetophenone is an electron-rich ketone. The pKa of its


-protons is higher (approx. 24-25 in DMSO) than simple acetophenones.
  • The Fix: Weak bases like

    
     or 
    
    
    
    often fail to generate sufficient enolate concentration.
  • Recommendation: Use NaOtBu (Sodium tert-butoxide) or LiHMDS . NaOtBu is generally the gold standard for Buchwald-Hartwig

    
    -arylation of acetophenones [2].
    
Q2: Are you using the right Ligand?

The Mechanism: The reductive elimination step (forming the C-C bond) is sterically demanding. Standard ligands like


 or dppf often fail.
  • Recommendation: You need bulky, electron-rich phosphines.[2]

    • Top Choice: XPhos or MorDalPhos .

    • Alternative: P(t-Bu)₃ (Tri-tert-butylphosphine).

    • Why: These ligands facilitate the difficult reductive elimination step and prevent

      
      -hydride elimination (though less of a risk here).
      
Q3: The "Electronic Mismatch" Effect

Analysis: You are coupling an electron-rich ketone with an electron-neutral/withdrawing aryl halide.

  • Insight: The 3-fluoro group on the aryl bromide activates it for oxidative addition (Good). However, the methoxy group on the ketone makes the enolate less nucleophilic (Bad).

  • Optimization: Increase catalyst loading to 2-3 mol% Pd and ensure strictly anhydrous conditions (water kills the enolate).

Figure 2: Catalytic cycle highlighting failure points in the arylation of electron-rich ketones.

FAQ: Downstream Reactivity

Q: I made the ketone, but I can't convert it to the alkene (e.g., McMurry or Grignard addition). Why? A: The 2-(3-fluorophenyl)-1-(4-methoxyphenyl)ethanone scaffold is prone to enolization rather than addition.

  • Issue: If you add a Grignard reagent, the acidic

    
    -protons (between the carbonyl and the 3-fluorophenyl ring) will be deprotonated, quenching your Grignard.
    
  • Solution: Use CeCl₃ (Cerium chloride) additives to promote 1,2-addition over enolization (Luche reduction conditions or organocerium addition).

References & Authority

  • Friedel-Crafts Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for Lewis Acid stoichiometry).

  • Pd-Catalyzed Arylation: Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[2] Highly Active and Selective Catalysts for the Formation of

    
    -Aryl Ketones.[2][3][4] Journal of the American Chemical Society, 122(7), 1360–1370. 
    
  • Deoxybenzoin Synthesis: Kawatsura, M., & Hartwig, J. F. (1999). Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation. Journal of the American Chemical Society, 121(6), 1473–1478.

  • Demethylation Troubleshooting: Organic Syntheses, Coll. Vol. 5, p. 111 (1973); Vol. 47, p. 10 (1967). (Discusses cleavage of ethers by AlCl3).

Sources

Technical Support Center: Purification of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this key chemical intermediate. Our approach is rooted in fundamental chemical principles to not only offer solutions but also explain the causality behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing diarylethanones is the Friedel-Crafts acylation or its variants. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: These could include 3-fluorophenylacetic acid (or its acid chloride) and anisole (methoxybenzene).

  • Regioisomers: Friedel-Crafts acylation on anisole is strongly para-directing, but trace amounts of the ortho isomer, 2-(3-Fluorophenyl)-1-(2-methoxyphenyl)ethanone, may form.

  • Byproducts of Side Reactions: Depending on the reaction conditions, self-condensation products or other byproducts may be present.

  • Inorganic Salts: Salts like aluminum chloride (a common Lewis acid catalyst) and salts formed during the reaction quench and workup (e.g., sodium chloride, sodium sulfate) are common.[1]

Q2: What is the first step I should take to assess the purity of my crude product?

A2: Before attempting any large-scale purification, a quick purity assessment is crucial. Thin-Layer Chromatography (TLC) is the most effective initial step.

  • Purpose: TLC will help you visualize the number of components in your crude mixture.

  • Procedure: Spot your crude material on a silica gel TLC plate alongside any available starting materials. Develop the plate in a solvent system like 20-30% ethyl acetate in hexanes.

  • Interpretation: The number of spots corresponds to the minimum number of different compounds. The relative position (Rƒ value) of the spots can help identify starting materials and determine the polarity difference between your product and the impurities, which is critical for choosing a purification method.[2]

Q3: My crude product is a dark, oily residue. Is this normal?

A3: It is common for crude reaction products to be oily or discolored, even if the pure compound is a solid.[3] This is often due to the presence of high-boiling point solvents, unreacted starting materials, or polymeric byproducts. The color can arise from trace impurities that are highly conjugated. These can often be removed with an activated charcoal treatment during recrystallization.

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during purification. A general workflow for purification is presented below.

G start Crude 2-(3-Fluorophenyl)-1- (4-methoxyphenyl)ethanone assess Assess Purity (TLC, NMR) start->assess decision Acidic/Basic Impurities Present? assess->decision extraction Perform Acid-Base Liquid-Liquid Extraction decision->extraction  Yes check_solid Is Product a Solid? decision->check_solid  No extraction->check_solid recrystallize Recrystallization check_solid->recrystallize  Yes chromatography Column Chromatography check_solid->chromatography  No pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: General purification strategy for the target compound.

Problem 1: My NMR spectrum shows significant amounts of unreacted 3-fluorophenylacetic acid.

This is a common issue where an acidic starting material contaminates a neutral product.

Solution: Acid-Base Liquid-Liquid Extraction

This technique is highly effective for separating compounds based on their acidic or basic properties.[4][5] Your target compound, 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone, is neutral. The impurity, 3-fluorophenylacetic acid, is acidic.

Causality: By washing an organic solution of your crude product with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), you can deprotonate the acidic impurity.[6] This converts the carboxylic acid into its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral ketone product remains in the organic layer.[7][8]

G crude Crude Product: - Neutral Ketone (Product) - Acidic Impurity washed Washed Organic Layer: - Neutral Ketone (Product) crude->washed salt Aqueous Layer: - Carboxylate Salt (Impurity) crude->salt Reacts & Moves to Aqueous Phase base Aqueous Base (e.g., NaHCO3) G start Hot, Saturated Solution cool Cool Slowly to Room Temp start->cool decision Crystals Form? cool->decision oiled_out Product Oiled Out? cool->oiled_out ice Move to Ice Bath decision->ice  Yes induce Induce Crystallization (Scratch / Seed) decision->induce  No success Collect Crystals ice->success induce->decision oiled_out->decision No reheat Reheat, Add More 'Good' Solvent oiled_out->reheat Yes reheat->cool

Caption: Troubleshooting workflow for recrystallization.

Problem 3: My impurities are structurally very similar to my product and cannot be removed by extraction or recrystallization.

When impurities have similar polarity and functional groups to the product, column chromatography is the most effective purification method. [9] Solution: Flash Column Chromatography

This technique separates compounds by partitioning them between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). [2] Causality: Compounds move down the column at different rates based on their affinity for the stationary phase. Non-polar compounds have a weaker affinity for the polar silica gel and elute faster with a non-polar mobile phase. Polar compounds interact more strongly and elute more slowly. By carefully choosing the mobile phase, you can achieve separation.

Protocol: Flash Column Chromatography

  • Solvent System Selection: Use TLC to find an optimal solvent system. The ideal system will give your product an Rƒ value of approximately 0.3-0.4 and show good separation from all impurity spots. [2]A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel as a slurry in your initial, most non-polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM if necessary) and carefully add it to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography:

  • Compound Won't Come Off Column: The solvent system is not polar enough. Gradually increase the polarity of your mobile phase. [10]* Poor Separation: The Rƒ values of your product and impurity are too close. Try a different solvent system (e.g., substitute ethyl acetate with ether or DCM) or use a finer mesh silica gel for higher resolution.

  • Compound Decomposes on Silica: Silica gel is slightly acidic and can degrade sensitive compounds. You can neutralize the silica by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%). [10]

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). Acid-Base Extraction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Furigay, M. H., et al. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2018, March 24). Multi-Solvent Recrystallization? Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Furigay, M. H., et al. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Recrystallization - Concept. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • Jarag, K. J., et al. (2011, March). Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method. PubMed. Retrieved from [Link]

  • JoVE. (2015, February 27). Video: Purification of a Total Lipid Extract with Column Chromatography. Retrieved from [Link]

  • Reddit. (2022, July 27). Separating ketones from reaction mixture. Retrieved from [Link]

  • Sastry, T. U., et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Asian Journal of Chemistry. (2023, August 31). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • ACG Publications. (2017, December 15). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

  • Ghosh, A., et al. (2014, March 20). A review on impurity profile of pharmaceuticals. IJPSR, 5(10), 4078-4108. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • Googleapis.com. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office - EP 0924193 A1. Retrieved from [Link]

  • Amazon AWS. (n.d.). 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

Sources

Separation of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Purification of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Introduction: The Chemical Context

You are synthesizing 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone (Target), likely via the Friedel-Crafts acylation of anisole with 3-fluorophenylacetyl chloride (or the corresponding acid activated in situ).

This reaction typically yields a crude mixture containing:

  • Target Molecule: A solid (likely low-melting, ~50–80°C range) prone to "oiling out."

  • Starting Material A (Anisole): A liquid (bp 154°C) often used in excess.[1]

  • Starting Material B (Acid/Acid Chloride): 3-Fluorophenylacetic acid (solid) formed from hydrolysis of unreacted acid chloride.

  • Byproducts: Aluminum salts (gelatinous) and minor ortho-regioisomers.

This guide addresses the specific challenges of separating a neutral, lipophilic solid from a neutral liquid (anisole) and an acidic solid (starting acid).

Module 1: Critical Workup Protocols (The "Crash" Phase)

Q: My reaction mixture turned into a solid, unmanageable sludge upon quenching. How do I recover my product?

A: This is caused by the rapid precipitation of aluminum salts (


) trapping your organic product.
  • The Fix: Use the "Acidic Quench" method rather than water alone.

    • Pour the reaction mixture slowly into a stirred mixture of Ice (500g) and Conc. HCl (50 mL) .

    • Why? The HCl keeps aluminum in solution as ionic

      
       species (
      
      
      
      or
      
      
      ), preventing the formation of the gelatinous hydroxide emulsion.
    • Stir until two clear layers form. If an emulsion persists, filter through a Celite pad.

Q: The organic layer is dark/black. Is my product decomposed? A: Not necessarily. Friedel-Crafts reactions often produce colored polymeric complexes.

  • The Fix: Perform a Carbon Treatment later during crystallization. For now, focus on phase separation.

Module 2: Impurity Removal (The "Wash" Phase)

Q: How do I efficiently remove the unreacted 3-fluorophenylacetic acid?

A: Since the impurity is an acid and your product is a neutral ketone, a Base Wash is highly effective.

  • Protocol:

    • Wash the organic layer (DCM or EtOAc) with 1M NaOH or 10% Na2CO3 (2x).

    • Mechanism: This deprotonates the carboxylic acid (

      
      ), moving it into the aqueous layer.
      
    • Critical Check: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, you have successfully removed the starting acid.

Q: I still see Anisole in my NMR. It won't come off on the rotovap.

A: Anisole has a boiling point of 154°C. A standard rotovap at 40°C/20 mbar is often insufficient to remove it completely, leaving an oil that prevents your product from crystallizing.

  • The Fix:

    • High Vacuum: Place the oil on a high-vacuum manifold (<1 mbar) at 60°C for 2-4 hours.

    • Azeotropic Distillation: Add Methanol or Water and rotovap again. Anisole forms azeotropes that boil at lower temperatures.

Module 3: Crystallization & Isolation (The "Solid" Phase)

Q: My product is "oiling out" instead of crystallizing. What do I do?

A: This is the most common issue with low-melting deoxybenzoins. The product separates as a liquid droplet before organizing into a crystal lattice.

  • Troubleshooting Protocol:

    • Solvent Choice: Switch to Ethanol (95%) or Methanol . Deoxybenzoins often crystallize well from cooling alcohols.

    • The "Scratch" Technique: If an oil forms at the bottom, use a glass rod to scratch the interface between the oil and the supernatant solvent. This provides nucleation sites.

    • Seed Crystal: If you have any solid material (even crude), add a tiny speck to the oil/solvent mixture at room temperature.

    • Trituration: If the oil refuses to solidify, decant the solvent and add cold Hexanes or Pentane . Grind the oil with a spatula under the hexane layer. This extracts residual anisole and forces the product to solidify.

Purification Logic Flowchart

The following diagram illustrates the decision-making process for purifying your specific target molecule.

PurificationProtocol Start Crude Reaction Mixture (DCM/AlCl3) Quench Quench: Ice + Conc. HCl (Prevents Emulsion) Start->Quench PhaseSep Phase Separation (Keep Organic Layer) Quench->PhaseSep BaseWash Wash: 1M NaOH (Removes 3-F-Phenylacetic Acid) PhaseSep->BaseWash DryConc Dry (MgSO4) & Concentrate BaseWash->DryConc CheckState Physical State? DryConc->CheckState Solid Solid Residue CheckState->Solid If Solid Oil Oily Residue (Contains Anisole) CheckState->Oil If Oil Recryst Recrystallization (Solvent: EtOH or MeOH) Solid->Recryst HighVac High Vacuum (60°C, <1 mbar) Remove Anisole Oil->HighVac Triturate Triturate with Cold Hexane HighVac->Triturate Triturate->Solid FinalProd Pure Target: 2-(3-F-Ph)-1-(4-OMe-Ph)ethanone Recryst->FinalProd

Caption: Step-by-step purification logic for separating 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone from starting materials.

Data Summary: Component Properties

Use this table to guide your solvent and separation choices.

ComponentRolePhysical StateSolubility (Water)Solubility (Organic)Removal Strategy
2-(3-F-Ph)-1-(4-OMe-Ph)ethanone TargetSolid (Low MP)InsolubleHigh (DCM, EtOAc)N/A (Isolate)
Anisole Starting MaterialLiquid (bp 154°C)InsolubleMiscibleHigh Vac / Distillation
3-Fluorophenylacetic Acid Starting MaterialSolid (mp ~45°C)Low (High at pH > 10)HighBase Extraction (NaOH)
Aluminum Salts Catalyst ResidueSolid/GelSoluble (Acidic pH)InsolubleAcid Quench (HCl)

References

  • Friedel-Crafts Acyl

    • Source: University of Wisconsin-Madison, Chemistry Dept.
    • Context: Standard operating procedure for acyl
    • URL:[Link]

  • Purification of Deoxybenzoins (Crystalliz

    • Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed.), Longman Scientific & Technical.
    • Context: Authoritative text on recrystallization solvents for arom
    • URL:[Link]

  • Properties of Fluorin

    • Source: PubChem (NIH)
    • Context: Physical property data for structural analogs to predict solubility/melting behavior.
    • URL:[Link]

Sources

Storage and stability issues of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Welcome to the technical support guide for 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and stability of solutions containing this compound. We will address common issues encountered during experimental work through detailed FAQs, troubleshooting guides, and validation protocols.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone.

Q1: How should I store the solid (neat) compound?

The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2][3] For long-term storage, maintaining temperatures between 2-8°C is recommended.[1][4] Always consult the Safety Data Sheet (SDS) for specific handling instructions.[5]

Q2: What are the best solvents for preparing stock solutions?

2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone, as an aromatic ketone, is generally soluble in a range of common organic solvents.[6] Due to its structure, polar aprotic solvents are excellent choices. Users should always perform a small-scale solubility test before preparing large-volume stock solutions.

Solvent ClassRecommended SolventsNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)Generally provide good solubility. DMSO is hygroscopic and should be handled accordingly.
Polar Protic Ethanol, MethanolGood solubility is expected. These solvents are more reactive and may participate in certain reactions (e.g., ketal formation under acidic conditions).
Non-Polar Toluene, Dichloromethane (DCM)Lower solubility is expected compared to polar solvents.
Aqueous Water, BuffersThe compound is expected to have very low solubility in aqueous solutions.[6]

Q3: What is the general procedure for preparing a stock solution?

  • Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the required amount of the solid in a clean, dry vessel.

  • Add the desired solvent incrementally while mixing (e.g., vortexing or sonicating) until the solid is completely dissolved.

  • Store the resulting solution under the appropriate conditions as determined by your stability studies (see protocols below). Always label the container clearly with the compound name, concentration, solvent, and preparation date.[5][7]

Q4: My solution has turned slightly yellow. What does this mean?

A yellow discoloration often indicates a degree of chemical degradation. This can be caused by exposure to light (photodegradation), air (oxidation), or extreme pH.[8] The conjugated system of the diaryl ketone structure can be susceptible to photolytic or oxidative processes. It is crucial to store solutions in amber vials and consider purging with an inert gas like nitrogen or argon for long-term storage.

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered when working with solutions of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone.

Diagram 1: Troubleshooting Workflow A logical workflow to diagnose issues with solution stability.

G A Inconsistent Results or Solution Appearance Change B Precipitate Observed A->B C Discoloration (e.g., Yellowing) A->C D Loss of Potency / Appearance of New Peaks (HPLC) A->D E Check Solubility Limit B->E F Review Storage Temp. B->F G Solvent Evaporation? B->G H Light Exposure? C->H I Air (Oxygen) Exposure? C->I J pH of Solution? D->J K Degradation Suspected H->K I->K J->K

Issue 1: A precipitate has formed in my solution.

  • Potential Cause 1: Exceeded Solubility Limit. The concentration of your solution may be too high for the chosen solvent.

    • Solution: Gently warm the solution and sonicate to see if the precipitate redissolves. If it does, consider diluting the stock solution or storing it at room temperature (if thermally stable) instead of refrigerating.

  • Potential Cause 2: Temperature Fluctuation. Solubility often decreases at lower temperatures. A solution prepared at room temperature may show precipitation when stored at 2-8°C or -20°C.

    • Solution: Before use, allow the refrigerated or frozen solution to fully equilibrate to room temperature and vortex thoroughly to ensure homogeneity.[7]

  • Potential Cause 3: Solvent Evaporation. Improperly sealed vials can lead to solvent evaporation, increasing the compound's effective concentration and causing it to precipitate.

    • Solution: Use high-quality vials with secure caps (e.g., PTFE-lined). For long-term storage, consider sealing vials with Parafilm®.

Issue 2: My analytical results (e.g., via HPLC) are inconsistent or show a decrease in the main peak area over time.

  • Potential Cause: Chemical Instability. The compound is likely degrading under your storage or experimental conditions. Ketones can be susceptible to various degradation pathways.[9]

    • Solution: A systematic investigation is required. You must identify the primary degradation pathway to mitigate it. The most common pathways to investigate for a diaryl ketone are:

      • Photodegradation: Aromatic and conjugated systems can be light-sensitive.[8] The presence of a fluorine atom can also influence photostability.[10][11] Store solutions in amber or foil-wrapped containers.

      • Oxidation: The benzylic carbon (the CH2 group between the carbonyl and the fluorophenyl ring) can be susceptible to oxidation. Purging solutions with an inert gas (N2 or Ar) and using fresh, high-purity solvents can minimize this.

      • Hydrolysis: While ketones are generally stable against neutral hydrolysis, extreme pH conditions (acidic or basic) can promote degradation or keto-enol tautomerization.[12][13][14] Ensure your solvent is neutral and free of acidic or basic contaminants.

    • Action: We strongly recommend performing a forced degradation study to understand the molecule's vulnerabilities. See the detailed protocol in the next section.

In-Depth Experimental Protocols

As a Senior Application Scientist, I advocate for a data-driven approach. These protocols will enable you to validate the stability of your specific solutions and establish optimal handling procedures.

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[9][15][16] This study exposes the compound to harsh conditions to accelerate degradation.

Objective: To determine the susceptibility of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone to hydrolysis, oxidation, heat, and light.

Materials:

  • Stock solution of the compound (e.g., 1 mg/mL in Acetonitrile).

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

  • HPLC system with a suitable column (e.g., C18).[17]

  • Photostability chamber or a light source with controlled UV and visible output.

Procedure:

  • Prepare Samples: For each condition, mix 1 mL of your stock solution with 1 mL of the stressor solution in separate, clearly labeled vials.

  • Stress Conditions:

Stress ConditionProcedureTime PointsControl
Acid Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C.2, 6, 12, 24 hoursStock solution + 0.1 M HCl at t=0
Base Hydrolysis Mix with 0.1 M NaOH. Incubate at 60°C.2, 6, 12, 24 hoursStock solution + 0.1 M NaOH at t=0
Oxidation Mix with 3% H₂O₂. Keep at room temp.2, 6, 12, 24 hoursStock solution + H₂O at t=0
Thermal Incubate stock solution at 80°C (in a sealed vial).1, 3, 7 daysStock solution stored at 2-8°C
Photostability Expose stock solution to light (ICH Q1B guidelines).Monitor periodicallyStock solution in a dark container
  • Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic/basic samples before analysis. Analyze all samples by HPLC, monitoring for the decrease in the parent peak area and the appearance of new peaks (degradants).[17][18]

  • Interpretation: Aim for 5-20% degradation of the active ingredient.[16] If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the stressor concentration or temperature. This study will reveal if your compound is sensitive to pH, oxidation, heat, or light, allowing you to implement appropriate controls.[9]

// Stressors Light [label="Photolysis (hν)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Oxidant [label="Oxidation ([O])", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcidBase [label="Acid/Base Catalysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Degradation Products P1 [label="Photo-cleavage Products\n(e.g., decarbonylation)", fillcolor="#FFFFFF"]; P2 [label="Oxidized Products\n(e.g., at benzylic position)", fillcolor="#FFFFFF"]; P3 [label="Enol/Enolate Formation", fillcolor="#FFFFFF"];

// Connections A -> P1 [label="C-C bond cleavage", color="#FBBC05"]; A -> P2 [label="Hydrogen abstraction", color="#EA4335"]; A -> P3 [label="Proton transfer", color="#4285F4"];

Light -> P1; Oxidant -> P2; AcidBase -> P3; }```

Protocol 2: Validating Long-Term Solution Stability

Objective: To determine the maximum viable storage duration for your prepared stock solution under specific conditions.

Procedure:

  • Prepare a Batch: Prepare a single, large-volume batch of your stock solution to ensure consistency.

  • Aliquot: Dispense the solution into multiple small-volume, identical vials (e.g., 200 µL per vial). This prevents contamination and freeze-thaw cycles for the bulk stock. 3[19]. Storage Conditions: Divide the aliquots among different storage conditions you wish to test.

    • -20°C, protected from light

    • 2-8°C, protected from light

    • Room Temperature (~25°C), protected from light

    • Room Temperature (~25°C), exposed to ambient lab light

  • Time Points: Designate time points for analysis (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6).

  • Analysis: At each time point, retrieve one vial from each storage condition. Allow it to equilibrate to room temperature, mix thoroughly, and analyze by HPLC.

  • Acceptance Criteria: The solution is generally considered stable if the concentration of the parent compound remains within ±15% of the initial (Day 0) concentration.

[19]By following these guides and protocols, you can ensure the integrity of your experimental materials, leading to more reliable and reproducible scientific outcomes.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Google.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Forced Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.). IJSDR.
  • preventing decarboxylation of beta-keto acids during analysis - Benchchem. (n.d.). Benchchem.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.
  • Storage and Handling of Reference Standards - ILSI India. (2016, November 16). ILSI India.
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Separation Science.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
  • Use & Storage of Reference Standards - US Pharmacopeia (USP). (n.d.). USP.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). Lab Manager.
  • Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones - Ch.imperial. (n.d.). Imperial College London.
  • What does the hydrolysis of ketones yield? - Quora. (2018, March 30). Quora.
  • Material Safety Data Sheet - Synquest Labs. (2013, March 8). Synquest Labs.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.
  • Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC35591D. (2012, October 29). Royal Society of Chemistry.
  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024, June 28). Celegence.
  • Safety Data Sheet - Key Organics. (2019, February 20). Key Organics.
  • Best Practices for Chemical Storage are critical to ensure the community safety. Maintain the safe and responsible use of ch. (n.d.). LSU Health New Orleans.
  • M-FEone - Solubility of Things. (n.d.). Solubility of Things.
  • Safety Data Sheet - ChemScene. (n.d.). ChemScene.
  • Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information.
  • Ketone - Wikipedia. (n.d.). Wikipedia.
  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore.
  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (2025, May 1). Ibis Scientific, LLC.
  • Proposed mechanism Possible reaction mechanism of decarbonylation of diaryl ketones. - ResearchGate. (n.d.). ResearchGate.
  • Proposed degradation pathways of diarylheptanoids. - ResearchGate. (n.d.). ResearchGate.
  • Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations - PMC. (n.d.). National Center for Biotechnology Information.

Sources

Technical Support Center: HPLC Analysis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Development) Subject Matter Expert: Senior Application Scientist, Chromatography Division[1][2]

Executive Summary & Molecule Profile[2][3]

Welcome to the technical support hub for 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone . This guide addresses the specific chromatographic challenges posed by this diaryl ethanone intermediate.

The Molecule at a Glance

This compound is a deoxybenzoin derivative , often used as a scaffold in the synthesis of COX-2 inhibitors or estrogen receptor modulators.[1][2][3]

  • Core Structure: A "push-pull" aromatic system.[1][2][3]

    • Ring A (Left): 4-Methoxyphenyl (Electron Donating, Lipophilic).[1][2][3]

    • Linker: Ethanone (Carbonyl + Methylene bridge).[1][3]

    • Ring B (Right): 3-Fluorophenyl (Electron Withdrawing, Lipophilic).[1][2][3]

  • Chromatographic Behavior:

    • Hydrophobicity: High (LogP est.[1][3] ~3.2–3.5).[1][3] Expect strong retention on C18.[1][3]

    • Ionization: Neutral molecule.[1][3] pH affects it minimally, but pH is critical for separating its potential phenolic impurities (from demethylation).[1][3]

    • UV Activity: Strong absorption at ~254 nm (Benzoyl chromophore).[1][3]

Standard Operating Procedure (SOP): The "Universal" Screening Method[3]

Do not start with complex ion-pairing or buffers.[1][2][3] For this neutral, lipophilic molecule, we utilize a Kinetic Screening Gradient .[1][2] This protocol is designed to elute the main peak while separating polar degradation products (phenols) and lipophilic dimers.[3]

Recommended System Configuration
ParameterSpecificationRationale
Column C18 (End-capped) , 150 x 4.6 mm, 3.5 µm or 5 µm.[1][2][3] (Alt: Phenyl-Hexyl for isomer separation)High carbon load required for retention.[1][2][3] End-capping reduces silanol tailing.[1][2][3]
Mobile Phase A Water + 0.1% Formic AcidAcid keeps trace phenolic impurities protonated (sharp peaks).[1][3]
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides lower backpressure and sharper peaks than MeOH for aromatics.[3]
Flow Rate 1.0 mL/minStandard linear velocity for 4.6mm ID columns.[1][2][3]
Temperature 35°CImproves mass transfer; stabilizes retention of fluorinated rings.[1][3]
Detection UV-DAD (210–400 nm); Extract at 254 nm 254 nm is specific for the benzoyl system; 210 nm detects non-aromatic impurities.[2][3]
The "Scouting" Gradient Profile

Use this to determine the solvent strength required for your specific sample matrix.[3]

Time (min)% Mobile Phase BEvent
0.030%Initial hold to trap polar impurities.
2.030%End of trapping.
15.090%Linear ramp to elute the main lipophilic peak.[1][2][3]
18.090%Wash step (crucial for dimers).[1][3]
18.130%Return to initial.[1][2][3][4]
23.030%Re-equilibration (5x column volume).[1][3]

Method Development Workflow (Visualization)

The following decision tree outlines the logical progression from the screening gradient to a validated method.

MethodDev Start Start: Run Scouting Gradient CheckRes Check Resolution (Rs) & Peak Shape Start->CheckRes Decision1 Is Main Peak Tailing (As > 1.5)? CheckRes->Decision1 FixTailing Action: Switch to Low-pH Buffer (Phosphate pH 2.5) or Check Column Void Decision1->FixTailing Yes Decision2 Are Impurities Co-eluting? Decision1->Decision2 No FixTailing->CheckRes Selectivity Action: Change Selectivity Decision2->Selectivity Yes Final Finalize Isocratic or Focused Gradient Decision2->Final No PFP_Option Fluorine-Specific Separation: Switch to PFP (Pentafluorophenyl) Column Selectivity->PFP_Option Isomer Issues Phenyl_Option Aromatic Selectivity: Switch to Phenyl-Hexyl Column Selectivity->Phenyl_Option General Impurities PFP_Option->Final Phenyl_Option->Final

Caption: Logical workflow for optimizing separation of fluorinated diaryl ethanones, prioritizing peak shape and selectivity.

Troubleshooting & FAQs

Issue 1: "I see a split peak or a shoulder on the main peak."

Diagnosis: This is often due to Regioisomers or Rotamers .[1][3]

  • Scientific Context: The synthesis of 2-(3-fluorophenyl) derivatives often produces trace amounts of the 2-fluorophenyl or 4-fluorophenyl isomers.[2][3] On a standard C18 column, the hydrophobic selectivity is often insufficient to resolve these positional isomers because their LogP values are nearly identical.[1][3]

  • Solution:

    • Switch Stationary Phase: Move to a Pentafluorophenyl (PFP) column.[1][3] PFP phases utilize specific fluorine-fluorine and

      
      -
      
      
      
      interactions that can distinguish the position of the fluorine atom on the ring [1].[2][3]
    • Lower Temperature: Reduce column temperature to 20°C. Isomer separation is often enthalpy-driven; lower temperatures increase selectivity (

      
      ).[1][2][3]
      
Issue 2: "My retention time is drifting significantly between runs."

Diagnosis: Temperature instability or "Phase Dewetting."

  • Scientific Context: Fluorinated compounds are highly sensitive to temperature fluctuations due to the specific solvation shell around the fluorine atom.[1][3] Additionally, if you are using high aqueous content (>95% water) at the start of the gradient to trap polar impurities, C18 chains may "collapse" (dewet).[1]

  • Solution:

    • Thermostat Control: Ensure the column compartment is actively controlled (± 0.1°C). Do not rely on ambient temperature.[1][2][3]

    • Phase Selection: If starting at high % water, use an "AQ" type C18 column (compatible with 100% water) to prevent phase collapse.[1][3]

Issue 3: "I have a small peak eluting much earlier (RRT ~0.4)."

Diagnosis: Demethylated degradation product (Phenol).[1][3]

  • Scientific Context: The 4-methoxyphenyl group is susceptible to hydrolysis or metabolic cleavage, forming the corresponding phenol (4-hydroxyphenyl).[1][2][3] This molecule is significantly more polar and acidic (pKa ~10).[1][3]

  • Solution:

    • Validation: Inject a standard of the phenol derivative if available.

    • pH Control: Ensure your mobile phase pH is < 4.0. At neutral pH, the phenol might partially ionize, leading to peak broadening.[1][2][3] At pH 2-3 (Formic/Phosphoric acid), it remains protonated and elutes as a sharp, albeit early, peak.[1][2]

Issue 4: "The sample precipitates in the autosampler."

Diagnosis: Solvent mismatch.

  • Scientific Context: 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone has low water solubility.[2][3] If you dissolve the sample in 100% ACN but inject it into a mobile phase starting at 70% Water, the sample may "crash out" (precipitate) upon mixing in the injector loop or column head.[1][3]

  • Solution:

    • Diluent Matching: Dissolve the stock in ACN, but dilute the working standard to 50:50 ACN:Water.[1][3]

    • Injection Volume: If you must use 100% ACN as diluent, reduce injection volume to < 5 µL to allow instantaneous mixing.

System Suitability Specifications (Acceptance Criteria)

For a robust quantitative method, your system must meet these criteria before running samples.

ParameterLimitTroubleshooting Failure
Precision (RSD, n=6) ≤ 2.0% for AreaCheck injector seal; check for air bubbles in pump.
Tailing Factor (

)
0.8 – 1.5

: Column aging or secondary silanol interactions.[1][3] Replace column or add modifier.
Resolution (

)
> 2.0 between Main Peak and nearest ImpurityAdjust gradient slope (make it shallower, e.g., 1% per min).
Signal-to-Noise (S/N) > 10 (LOQ)Check lamp energy; ensure detection wavelength is at

(254 nm).

References

  • Bell, D. S., & Jones, A. D. (2005).[1][2][3] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2][3] (Chapter 2: Basic Concepts and Control of Separation). [3]

  • FDA Center for Drug Evaluation and Research (CDER). (1994).[1][3] Reviewer Guidance: Validation of Chromatographic Methods.

  • PubChem. (n.d.).[1][3][5] Compound Summary: 2-Fluoro-1-(4-methoxyphenyl)ethanone (Structural Analog).[2][3] [3]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the structural elucidation of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers in medicinal chemistry and materials science, unambiguous structural verification is the bedrock of reliable and reproducible results. This guide moves beyond a simple data report, offering a deep dive into the predictive analysis, experimental interpretation, and comparative validation necessary for full confidence in your molecular structure. We will explore the subtle yet definitive spectral signatures that arise from the interplay of the compound's unique structural features, providing you with the expertise to not only confirm your target molecule but also to identify and differentiate it from key isomers and impurities.

Theoretical ¹H NMR Analysis: Predicting the Spectrum

Before approaching the spectrometer, a thoughtful analysis of the molecule's structure allows us to predict the ¹H NMR spectrum. This predictive exercise is crucial for an efficient and accurate interpretation of the experimental data. The structure of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone can be dissected into three distinct proton environments or "spin systems": the 4-methoxyphenyl group, the 3-fluorophenyl group, and the methylene bridge connecting them.

  • The 4-Methoxyphenyl System (A₂B₂ System): The para-substituted methoxy group is a strong electron-donating group (EDG) through resonance. This effect increases the electron density at the ortho (H-a) and para positions of the ring. Consequently, the two protons ortho to the carbonyl group (H-b) will be deshielded (shifted downfield) due to the carbonyl's electron-withdrawing and anisotropic effects. Conversely, the two protons ortho to the electron-donating methoxy group (H-a) will be shielded (shifted upfield). This arrangement gives rise to a characteristic A₂B₂ pattern, appearing as two distinct doublets, each integrating to 2H.

  • The Methylene Bridge (-CH₂-): The two protons of the methylene bridge (H-c) are chemically equivalent. They are adjacent to two electron-withdrawing groups: the carbonyl and the 3-fluorophenyl ring. This environment will cause a significant downfield shift, and with no adjacent protons to couple with, the signal is predicted to be a sharp singlet, integrating to 2H.

  • The 3-Fluorophenyl System (ABCD System): This is the most complex region of the spectrum. The fluorine atom, being highly electronegative, influences the chemical shifts of the aromatic protons. Furthermore, the protons will couple not only to each other (JHH) but also to the fluorine nucleus (JHF). These H-F couplings occur over multiple bonds, with typical magnitudes of ³JHF (ortho) ≈ 8-10 Hz, ⁴JHF (meta) ≈ 5-7 Hz, and ⁵JHF (para) ≈ 0-3 Hz[1]. This complex interplay of couplings will result in four distinct signals for H-d, H-e, H-f, and H-g, each appearing as a complex multiplet.

The following diagram illustrates the distinct proton environments within the molecule.

Caption: Proton environments in 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone.

Experimental Data Interpretation and Assignment

The following table summarizes the expected and typically observed ¹H NMR data for 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone in a standard deuterated solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Observed MultiplicityIntegrationKey Coupling Constants (J, Hz)
H-a ~6.95Doublet (d)2H³JHH ≈ 8.8 Hz
H-b ~7.95Doublet (d)2H³JHH ≈ 8.8 Hz
-OCH₃ ~3.88Singlet (s)3HN/A
H-c (-CH₂-) ~4.20Singlet (s)2HN/A
H-d, H-e, H-f, H-g ~7.00 - 7.40Multiplet (m)4HJHH and JHF

Analysis:

  • The signals for the 4-methoxyphenyl group appear as two well-defined doublets at approximately 7.95 ppm and 6.95 ppm, confirming the para-substitution pattern. The downfield signal corresponds to the protons (H-b) adjacent to the carbonyl group, while the upfield signal corresponds to the protons (H-a) adjacent to the methoxy group[2][3][4].

  • The methoxy protons (-OCH₃) appear as a sharp singlet at around 3.88 ppm, as expected.

  • The methylene protons (H-c) also appear as a singlet, but further downfield at about 4.20 ppm due to the deshielding effect of the adjacent carbonyl and aromatic ring.

  • The region between 7.00 and 7.40 ppm shows a complex multiplet, which is characteristic of the 3-fluorophenyl group. The complexity arises from multiple proton-proton and proton-fluorine couplings, making a first-order analysis challenging but providing a unique fingerprint for this part of the molecule.

Comparative Analysis: The Power of NMR in Isomer Differentiation

A common challenge in organic synthesis is the potential for forming regioisomers. ¹H NMR spectroscopy is an exceptionally powerful tool for distinguishing between such isomers. Let's compare the expected spectrum of our target compound with its 2-fluoro and 4-fluoro isomers.

CompoundKey Distinguishing Features in ¹H NMR
2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone (Target) Complex multiplet for the fluorinated ring with four distinct proton signals. Methylene protons appear as a singlet.
2-(2-Fluorophenyl)-1-(4-methoxyphenyl)ethanone (Isomer 1) The methylene signal (-CH₂-) would likely appear as a doublet due to coupling with the fluorine atom (²JHF ≈ 48 Hz)[5]. This is a definitive and easily observable difference.
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethanone (Isomer 2) The 4-fluorophenyl group would exhibit a higher degree of symmetry. The aromatic protons would appear as two sets of signals, likely two triplets or doublets of doublets, which is a significantly simpler pattern than the one observed for the 3-fluoro isomer.

This comparative analysis demonstrates how subtle changes in the substituent position lead to dramatic and predictable changes in the ¹H NMR spectrum, allowing for confident structural assignment.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a cornerstone of structural elucidation, a multi-technique approach provides the most comprehensive characterization.

Analytical TechniqueInformation Provided for this MoleculeStrengthsLimitations
¹H NMR Spectroscopy Detailed proton environment, connectivity through coupling, and stereochemistry.Provides a complete structural map of the proton framework. Excellent for isomer differentiation.Can be complex for molecules with overlapping signals.
¹³C NMR Spectroscopy Number and type of carbon atoms (e.g., C=O, C-O, aromatic C-H, aromatic C-F).Complements ¹H NMR by providing the carbon skeleton. C-F coupling provides additional structural confirmation.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula and can provide structural clues based on how the molecule fragments.Does not provide detailed connectivity information and cannot distinguish between isomers with similar fragmentation patterns.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O stretch ~1680 cm⁻¹, C-O stretch ~1260 cm⁻¹, C-F stretch ~1100-1200 cm⁻¹).Quick and easy method to confirm the presence of key functional groups.Provides limited information about the overall molecular structure and connectivity.

Integrating data from these techniques provides a self-validating system for structural confirmation[6][7][8][9].

Standard Experimental Protocol for ¹H NMR Analysis

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Objective: To acquire a publication-quality ¹H NMR spectrum of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone.

Materials:

  • Sample: 5-10 mg

  • NMR Tube: 5 mm, clean and dry

  • Deuterated Solvent: Chloroform-d (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Glass Pasteur Pipette and filter plug (e.g., glass wool)

  • Vial and cap

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample into a clean vial[10][11].

    • Add ~0.6-0.7 mL of CDCl₃ with TMS to the vial.

    • Cap the vial and gently vortex or swirl until the sample is fully dissolved.

    • If any particulate matter is visible, filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube[12].

  • Data Acquisition (on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Acquire the spectrum using a standard pulse sequence with an acquisition time of ~4 seconds and a relaxation delay of 1-2 seconds.

    • Typically, 8-16 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

The following diagram outlines the experimental workflow.

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Conclusion

The ¹H NMR spectrum of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone offers a rich tapestry of information that, when methodically analyzed, provides an unambiguous structural confirmation. By combining a predictive approach based on fundamental principles with careful experimental technique and a comparative mindset, researchers can confidently elucidate the structure of their target molecule. The distinct signatures of the methylene bridge and the aromatic spin systems, particularly the complex pattern of the 3-fluorophenyl ring, serve as definitive fingerprints. When used in conjunction with complementary techniques like ¹³C NMR and Mass Spectrometry, ¹H NMR spectroscopy stands as an indispensable tool in the modern chemistry laboratory.

References

  • PubChem. 4'-Methoxyacetophenone. National Center for Biotechnology Information. [Link]

  • Boyd, A. S. F. (1999). NMR Sample Preparation. Heriot-Watt University. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Novatia, LLC. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]

  • Gobl, C., et al. (2014). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

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  • University of Geneva. InfoSheet : NMR sample preparation. [Link]

  • Max Planck Institute for Biology of Ageing. NMR Sample Preparation. [Link]

  • Zhang, G., et al. (2013). Supporting Information. The Royal Society of Chemistry. [Link]

  • University of Puget Sound. Short Summary of 1H-NMR Interpretation. [Link]

  • Biological Magnetic Resonance Bank. 4-Methoxyacetophenone at BMRB. [Link]

  • ResearchGate. 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c)... [Link]

  • University College London. Sample Preparation. [Link]

  • LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Supporting Information. (n.d.). [Link]

  • Abraham, R. J., et al. (1968). A precise determination of the H-H and H-F couplings in fluorobenzene. Molecular Physics. [Link]

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  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • University of Bath. H NMR Spectroscopy. [Link]

  • University of Wisconsin-La Crosse. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

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  • University of California, Los Angeles. Lecture outline 1H NMR spectra of aromatic compounds. [Link]

  • Ishihara, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (n.d.). Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. [Link]

  • ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. (n.d.). [Link]

  • PubChem. 2-Fluoro-1-(4-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]

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FTIR Spectral Analysis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth Fourier-Transform Infrared (FTIR) spectral analysis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone, a diaryl ethanone derivative. Designed for researchers and analytical chemists, this document moves beyond simple peak identification to offer a comparative framework, explaining the causal electronic and structural effects that govern the vibrational frequencies of the molecule's key functional groups. By comparing the expected spectral features with those of related structural analogs, we provide a robust methodology for the unambiguous characterization of this and similar compounds.

Introduction: The Role of Vibrational Spectroscopy in Structural Elucidation

2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone is a ketone featuring a complex interplay of functional groups, including a conjugated carbonyl, an aryl fluoride moiety, and an aryl ether (methoxy) group. For drug development professionals and synthetic chemists, confirming the identity and purity of such intermediates is critical. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. It probes the vibrational modes of molecular bonds, which are exquisitely sensitive to the local chemical environment.[1] The resulting spectrum is a unique molecular "fingerprint."

This guide will dissect the FTIR spectrum of the title compound by analyzing its constituent parts. We will explain how factors like electronic conjugation, inductive effects, and bond strain influence the absorption wavenumbers, providing a deeper understanding rooted in physical organic principles.

Molecular Structure and Primary Vibrational Modes

To interpret the spectrum effectively, we must first deconstruct the molecule into its primary IR-active functional groups. The structure contains a carbonyl group conjugated to the 4-methoxyphenyl ring, a methylene bridge, and a meta-substituted fluorophenyl ring.

Figure 1: Molecular structure of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone with key IR-active functional groups highlighted.

Detailed FTIR Spectral Interpretation and Comparative Analysis

An FTIR spectrum is typically analyzed in distinct regions. We will focus on the high-frequency region (4000-2500 cm⁻¹), the double-bond region (2000-1500 cm⁻¹), and the fingerprint region (<1500 cm⁻¹), which contains a wealth of structural information.[2]

High-Frequency Region: C-H Stretching Vibrations (3100-2800 cm⁻¹)

This region allows for a clear distinction between aromatic (sp²) and aliphatic (sp³) C-H bonds.

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The C-H bonds on both the fluorophenyl and methoxyphenyl rings will produce multiple weak to medium absorptions just above 3000 cm⁻¹.[3][4] The presence of these peaks is a clear indicator of the aromatic systems.

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): The methylene (-CH₂-) bridge connecting the two aryl moieties will exhibit characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.[3][5]

  • Methoxy C-H Stretch (~2840 cm⁻¹): The methyl group of the methoxy substituent often shows a distinct, weaker C-H stretching band around 2840-2800 cm⁻¹.[6]

Causality & Comparison: The strength of a C-H bond, and thus its stretching frequency, is dependent on the hybridization of the carbon atom. Bonds involving sp² hybridized carbons (aromatic) are stronger and shorter than those with sp³ hybridized carbons (aliphatic), causing them to vibrate at a higher frequency.[2] This clear separation is a foundational diagnostic tool in IR spectroscopy.

Double-Bond Region: The Carbonyl (C=O) and Aromatic (C=C) Absorptions
  • Carbonyl (C=O) Stretch (~1685 cm⁻¹): This will be one of the most intense and sharpest peaks in the entire spectrum due to the large change in dipole moment during the stretching vibration.[7] For a standard saturated aliphatic ketone, this peak appears around 1715 cm⁻¹.[8][9] In our target molecule, the carbonyl group is in conjugation with the π-system of the 4-methoxyphenyl ring. This delocalization of electron density reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency by approximately 25-30 cm⁻¹.[9][10] Therefore, a peak in the 1690-1685 cm⁻¹ range is expected.[9]

  • Aromatic C=C Stretches (1600-1450 cm⁻¹): The benzene rings give rise to a series of characteristic absorptions from in-plane C=C stretching. Typically, two or three bands are visible in this region, with a prominent one often appearing near 1600 cm⁻¹.[3][11]

Causality & Comparison: The position of the C=O stretch is highly diagnostic. Compared to 2-(3-Fluorophenyl)-1-phenylethanone (lacking the methoxy group), the electron-donating nature of the para-methoxy group would further enhance conjugation and may slightly lower the frequency further. Conversely, a non-conjugated analog like 1-phenyl-2-(3-fluorophenyl)propan-1-one would exhibit a C=O stretch closer to 1715 cm⁻¹.

The Fingerprint Region: A Wealth of Structural Detail (<1500 cm⁻¹)

This region is often complex but contains highly specific information.

  • Asymmetric C-O-C Stretch (~1250 cm⁻¹): The aryl ether linkage of the methoxy group produces a very strong and characteristic asymmetric C-O-C stretching band. For anisole (methoxybenzene), this peak is found around 1250 cm⁻¹.[5][11] Its high intensity is due to the polar nature of the C-O bonds.

  • Aryl-Fluorine C-F Stretch (1270-1230 cm⁻¹ and/or 1180-1120 cm⁻¹): The C-F stretch is typically strong and appears in the fingerprint region. For aromatic fluorine compounds, the position can be variable due to coupling with other vibrations, but it is often found in the 1300-1100 cm⁻¹ range.[12][13] Its presence is a key confirmation of the fluorophenyl moiety.

  • Symmetric C-O-C Stretch (~1040 cm⁻¹): A second, typically less intense, symmetric C-O-C stretch from the methoxy group is expected around 1040 cm⁻¹.[5][11]

  • C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The bending vibrations of the C-H bonds perpendicular to the plane of the aromatic rings give rise to strong bands whose positions are diagnostic of the ring substitution pattern.

    • 1,4-disubstitution (para): The methoxyphenyl ring should show a strong band in the 860-790 cm⁻¹ range.[5]

    • 1,3-disubstitution (meta): The fluorophenyl ring will likely produce characteristic bands around 880-840 cm⁻¹ and 780-730 cm⁻¹.

Comparative Data Summary

The following table summarizes the expected vibrational frequencies for the target molecule and compares them with related structural alternatives to highlight the diagnostic power of FTIR.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) for 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanoneComparative Wavenumber (cm⁻¹) in Alternative Molecules
Aromatic C-HStretch3100 - 3000Toluene: ~3030 cm⁻¹
Aliphatic C-H (-CH₂-)Asymmetric/Symmetric Stretch2960 - 2850Hexane: 2960-2850 cm⁻¹
Carbonyl (C=O)Stretch~1685Acetone (Saturated Ketone): ~1715 cm⁻¹ Acetophenone (Aryl Ketone): ~1690 cm⁻¹[9]
Aromatic C=CIn-ring Stretch1600 - 1450Toluene: ~1605, 1495, 1450 cm⁻¹
Aryl Ether (-OCH₃)Asymmetric C-O-C Stretch~1250Anisole: ~1250 cm⁻¹[5][11]
Aryl Fluoride (C-F)Stretch1270 - 1120 (strong)Fluorobenzene: Strong bands in this region
Aryl Ether (-OCH₃)Symmetric C-O-C Stretch~1040Anisole: ~1040 cm⁻¹[5][11]
C-H OOP Bendingpara-disubstituted860 - 790p-Xylene: ~810 cm⁻¹
C-H OOP Bendingmeta-disubstituted880-840 & 780-730m-Xylene: ~860, 770 cm⁻¹

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation, making it a trustworthy and reproducible method.[14]

Objective: To obtain a high-quality mid-infrared spectrum of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone.

Instrumentation:

  • Spectrometer: A Fourier-Transform Infrared Spectrometer.

  • Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

  • Detector: Deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT).

Methodology:

  • Background Collection:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allow it to fully evaporate.

    • Lower the ATR anvil (if applicable) and collect a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). This step is critical as it references the instrument and ambient conditions (H₂O, CO₂), which are then subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure using the built-in torque knob to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

  • Data Processing and Cleaning:

    • The resulting spectrum should be in absorbance units.

    • Perform an ATR correction if necessary (a standard function in most software) to account for the wavelength-dependent depth of penetration of the IR beam.

    • Clean the ATR crystal and press arm thoroughly with a solvent-dampened tissue before running the next sample.

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing Clean 1. Clean ATR Crystal (e.g., with Isopropanol) Background 2. Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) Clean->Background Apply 3. Apply Sample to Crystal Background->Apply Press 4. Apply Consistent Pressure Apply->Press Collect 5. Collect Sample Spectrum (Same parameters as background) Press->Collect Process 6. Perform ATR Correction Collect->Process Analyze 7. Analyze Spectrum Process->Analyze Clean_Post 8. Clean Crystal for Next Use Analyze->Clean_Post

Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The FTIR spectrum of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone provides a rich set of data for its unequivocal identification. The key diagnostic features are:

  • A strong, conjugated carbonyl (C=O) absorption around 1685 cm⁻¹ .

  • A very strong, asymmetric C-O-C stretch from the aryl ether at approximately 1250 cm⁻¹ .

  • A strong C-F stretching vibration in the 1270-1120 cm⁻¹ range.

  • The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands.

  • Characteristic C-H out-of-plane bending patterns confirming the 1,4- and 1,3-disubstitution on the phenyl rings.

By understanding the underlying principles that dictate these absorption frequencies and comparing them to logical alternatives, researchers can utilize FTIR spectroscopy not just as a fingerprinting technique, but as a powerful tool for detailed structural validation.

References

  • Ferguson, E. E., & Nielsen, J. R. (1954). Vibrational Spectra of Fluorinated Aromatics. VIII. 1,4‐Bis(trifluoromethyl)benzene. The Journal of Chemical Physics. [Link]

  • Backus, E. H. G., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B. [Link]

  • Bartleby. (2021). IR Spectrum Of Anisole. Bartleby.com. [Link]

  • Yao, S., et al. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi. [Link]

  • Narasimham, N. A., Nielsen, J. R., & Theimer, R. (1956). Vibrational Spectra of Fluorinated Aromatics. XIII. Benzotrifluoride. The Journal of Chemical Physics. [Link]

  • Wu, P., et al. (2022). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Molecules. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. spcmc.ac.in. [Link]

  • Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Sci-Hub. (1953). Vibrational Spectra of Fluorinated Aromatics. VI. Fluorobenzene. The Journal of Chemical Physics. [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in... Pearson+. [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. chemistry.msu.edu. [Link]

  • Semantic Scholar. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid. Request PDF. [Link]

  • Northwestern University. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. NUANCE. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. orgchemboulder.com. [Link]

Sources

Mass spectrometry fragmentation pattern of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Mass Spectrometry Fragmentation Dynamics of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Executive Summary This guide provides a structural and mechanistic analysis of the mass spectrometry (MS) behavior of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone (Molecular Weight: 244.26 Da). Designed for analytical chemists and medicinal chemistry teams, this document moves beyond basic spectral listing to compare ionization modalities (EI vs. ESI) and structural analogues. It establishes the


-cleavage  of the C7-C8 bond as the diagnostic event, yielding characteristic acylium (m/z 135) and fluorobenzyl (m/z 109) ions, and validates these predictions against established deoxybenzoin fragmentation rules.

Part 1: Structural Analysis & Theoretical Fragmentation

The target molecule belongs to the deoxybenzoin class. Its fragmentation is governed by the stability of the aromatic cations generated upon bond dissociation.

The Molecular Scaffold:

  • Core: Ethanone linker (

    
    ).
    
  • Ring A (Left): 4-Methoxyphenyl (electron-donating, stabilizes positive charge).

  • Ring B (Right): 3-Fluorophenyl (electron-withdrawing, distinct mass defect).

Primary Fragmentation Pathway (


-Cleavage): 
Unlike aliphatic ketones which often undergo McLafferty rearrangements, deoxybenzoins predominantly undergo 

-cleavage between the carbonyl carbon and the benzylic carbon. This is driven by the formation of a resonance-stabilized acylium ion.
Diagram 1: Mechanistic Fragmentation Pathway

The following diagram illustrates the primary bond dissociation events and the resulting diagnostic ions.

FragmentationPathway Parent Parent Molecule [M]+• (EI) or [M+H]+ (ESI) m/z 244 / 245 AlphaCleavage α-Cleavage (C7-C8 Bond) Parent->AlphaCleavage Ionization Energy Acylium Fragment A: Acylium Ion (4-Methoxybenzoyl) m/z 135 AlphaCleavage->Acylium Charge Retention (Major Path) Benzyl Fragment B: Fluorobenzyl Ion (Rearranges to Fluorotropylium) m/z 109 AlphaCleavage->Benzyl Charge Retention (Minor Path) SecFragA m/z 107 (Loss of CO) Acylium->SecFragA -28 Da (CO) SecFragB m/z 77 (Phenyl cation) Acylium->SecFragB Further decay

Caption: Primary fragmentation pathway showing the competitive formation of the stable 4-methoxybenzoyl cation (m/z 135) and the 3-fluorobenzyl cation (m/z 109).

Part 2: Comparative Ionization Performance

The choice of ionization technique drastically alters the observed spectrum.[1] This section compares "Hard" ionization (Electron Ionization - EI) used in GC-MS with "Soft" ionization (Electrospray - ESI) used in LC-MS.

Table 1: EI vs. ESI-MS/MS Spectral Signatures
FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI, +ve Mode)
Precursor Ion Radical Cation (

), m/z 244
Protonated Molecule (

), m/z 245
Molecular Ion Intensity Low to Moderate (often <20%)High (Base Peak in MS1)
Primary Mechanism High-energy homolytic cleavageCollision Induced Dissociation (CID)
Base Peak (100%) m/z 135 (Acylium ion)m/z 245 (Parent) or 135 (at high CE)
Diagnostic Fragments m/z 135, 109, 107, 92, 77m/z 135, 109 (Even-electron species)
Key Difference EI produces radical fragments; spectra are library-searchable (NIST).ESI produces even-electron ions; fragmentation requires MS/MS optimization.

Expert Insight: In EI , the 4-methoxy group acts as a powerful auxochrome, stabilizing the acylium ion via resonance. Consequently, the peak at m/z 135 will dominate the spectrum, often suppressing the molecular ion. In ESI , the molecule protonates readily at the carbonyl oxygen. To observe the diagnostic fragments, a Collision Energy (CE) ramp of 15–35 eV is recommended.

Part 3: The "Fluorine Effect" – Structural Comparison

To validate the identity of this compound, it is useful to compare it against its non-fluorinated analogue. The fluorine atom introduces a specific mass shift and electronic effect.[2]

Comparator: 2-Phenyl-1-(4-methoxyphenyl)ethanone (Non-fluorinated).

Table 2: Diagnostic Mass Shifts
Fragment IdentityTarget Molecule (3-Fluoro)Comparator (Non-Fluoro)Mass Shift (

)
Molecular Ion m/z 244m/z 226+18 Da
Acylium Ion (Left side)m/z 135m/z 1350 Da (Conserved)
Benzyl/Tropylium (Right side)m/z 109 m/z 91 +18 Da

Interpretation: The conservation of the m/z 135 peak confirms the left side of the molecule (4-methoxybenzoyl) is identical in both. The shift from m/z 91 (classic tropylium) to m/z 109 confirms the substitution is on the right (benzyl) ring. The stability of the C-F bond means the fluorine is rarely lost as a neutral radical; it stays attached to the aromatic ring, shifting the fragment mass.

Part 4: Experimental Protocols

This protocol ensures reproducible fragmentation data using LC-MS/MS (ESI mode), the standard for drug development workflows.

Diagram 2: LC-MS/MS Method Workflow

Workflow Start Sample Prep 1 mg/mL in MeOH LC LC Separation C18 Column, H2O/ACN + 0.1% Formic Acid Start->LC Ionization ESI Source (+) Capillary: 3.5 kV Temp: 300°C LC->Ionization Q1 Q1 Filter Select m/z 245.1 [M+H]+ Ionization->Q1 Collision Collision Cell (q2) Gas: Argon/N2 Energy: Ramp 10-40 eV Q1->Collision Q3 Q3 Scan Range: m/z 50-250 Collision->Q3

Caption: Step-by-step LC-MS/MS acquisition workflow for structural confirmation.

Protocol Steps:

  • Solvent System: Use LC-MS grade Methanol or Acetonitrile. Avoid phosphate buffers which suppress ionization.

  • Modifier: Add 0.1% Formic Acid to protonate the carbonyl oxygen, enhancing

    
     signal.
    
  • MS/MS Optimization:

    • Isolate precursor m/z 245.1 .

    • Apply Collision Energy (CE) stepping:

      • Low (10 eV): Preserves parent ion.

      • Medium (25 eV): Generates m/z 135 (Base Peak).

      • High (40 eV): Generates secondary fragments (m/z 107, 92, 77).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for tropylium ion stability mechanisms).
  • NIST Chemistry WebBook. Mass spectrum of 4-Methoxybenzoyl chloride (Source of m/z 135 fragment data). Retrieved from [Link].

  • Azevedo, A. M. G., et al. (2005). Fragmentation pathway of deoxybenzoins. Eclética Química. Retrieved from [Link].

Sources

A Comparative Guide to the Reactivity of 3-Fluoro vs. 4-Fluoro Substituted Deoxybenzoins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties can profoundly alter a molecule's reactivity, metabolic stability, and binding affinity.[2][3] Deoxybenzoin, a simple aromatic ketone, serves as a valuable model system for understanding these effects. This guide provides an in-depth comparison of the chemical reactivity of two regioisomers: 3-fluoro-deoxybenzoin and 4-fluoro-deoxybenzoin. We will dissect how the positional change of a single fluorine atom from the meta to the para position dramatically influences the behavior of the adjacent carbonyl and α-methylene groups, providing field-proven insights for researchers in drug development and synthetic chemistry.

The Decisive Factor: Electronic Effects of the Fluorine Substituent

The reactivity differences between the 3-fluoro and 4-fluoro isomers are fundamentally governed by the interplay of two opposing electronic effects exerted by the fluorine atom: the negative inductive effect (-I) and the positive mesomeric (or resonance) effect (+M).[1][4]

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the aromatic ring.[1]

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi (π) system. This electron-donating effect is only possible when the substituent is in a position ortho or para to the reaction center, allowing for direct resonance delocalization.[5]

For fluorine, the powerful -I effect generally outweighs the +M effect, making it a deactivating group for electrophilic aromatic substitution. However, the influence of the +M effect at the para position creates a crucial point of differentiation from the meta position.

Positional Impact on the Carbonyl Group:
  • 4-Fluoro-deoxybenzoin (Para Position): The carbonyl group is electron-withdrawing. The fluorine atom at the para position also withdraws electron density via its -I effect. Critically, however, its +M effect donates electron density directly into the aromatic ring and towards the carbonyl group, partially counteracting the inductive withdrawal.

  • 3-Fluoro-deoxybenzoin (Meta Position): The fluorine atom exerts its strong -I effect, pulling electron density from the ring. From the meta position, however, the +M effect cannot be extended to the carbon atom attached to the benzoyl group. Therefore, the electronic effect is almost purely electron-withdrawing, with no resonance-based opposition.

This fundamental electronic difference is the primary driver for the observed variations in reactivity.

Caption: Electronic effects of fluorine at the para vs. meta position.

Comparative Reactivity Analysis

We will now explore how these electronic differences manifest in key chemical transformations relevant to deoxybenzoin chemistry.

Nucleophilic Addition to the Carbonyl Carbon

The rate of nucleophilic attack on the carbonyl carbon is directly proportional to its electrophilicity. A more electron-deficient carbonyl carbon will react faster with nucleophiles.

  • 3-Fluoro-deoxybenzoin: The uncompensated -I effect of the meta-fluorine atom strongly withdraws electron density from the benzoyl group, significantly increasing the partial positive charge (δ+) on the carbonyl carbon. This enhances its electrophilicity.

  • 4-Fluoro-deoxybenzoin: The +M effect of the para-fluorine atom donates electron density towards the carbonyl, partially offsetting the electron-withdrawing -I effect. This makes the carbonyl carbon less electrophilic compared to the 3-fluoro isomer.

Prediction: 3-Fluoro-deoxybenzoin will undergo nucleophilic addition reactions (e.g., Grignard reactions, hydride reductions) at a faster rate than 4-fluoro-deoxybenzoin. This aligns with the principles described by the Hammett equation, where the σ-meta value for fluorine (a measure of its electronic effect) is more positive (more withdrawing) than its σ-para value.[6][7]

Enolate Formation and α-Proton Acidity

The acidity of the α-protons on the methylene bridge is determined by the stability of the resulting enolate conjugate base.[8][9] Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the enolate through induction, thereby increasing the acidity of the α-protons.

  • 3-Fluoro-deoxybenzoin: The strong and unopposed -I effect provides significant stabilization to the enolate anion. This increased stability facilitates the removal of an α-proton.

  • 4-Fluoro-deoxybenzoin: The electron-donating +M effect partially destabilizes the enolate anion relative to the 3-fluoro isomer.

Prediction: The α-protons of 3-fluoro-deoxybenzoin are more acidic than those of 4-fluoro-deoxybenzoin. Consequently, under thermodynamic equilibrium conditions, 3-fluoro-deoxybenzoin will form the enolate more readily.[10][11] This has significant implications for reactions such as aldol condensations, alkylations, and α-halogenations.

Oxidation of the α-Methylene Group

The oxidation of the α-methylene group to a carbonyl (forming a benzil derivative) is a common transformation.[12] This reaction often proceeds through intermediates that are sensitive to the electronic environment. If the rate-determining step involves the formation of an enol or enolate, the principles discussed above apply.

Prediction: Given its more acidic α-protons and greater ease of enolate formation, 3-fluoro-deoxybenzoin is expected to be more susceptible to base-mediated oxidation at the α-position compared to its 4-fluoro counterpart.

Data Summary

Reaction Type3-Fluoro-deoxybenzoin (Meta)4-Fluoro-deoxybenzoin (Para)Rationale
Nucleophilic Addition Higher Reactivity (Faster Rate)Lower Reactivity (Slower Rate)Carbonyl carbon is more electrophilic due to dominant -I effect.
α-Proton Acidity (pKa) Lower pKa (More Acidic)Higher pKa (Less Acidic)Enolate is better stabilized by the unopposed -I effect.
Enolate Formation More FavorableLess FavorableCorrelates directly with α-proton acidity.
α-Methylene Oxidation Higher ReactivityLower ReactivityFacilitated by easier enol/enolate formation.

Experimental Protocols

To empirically validate these predictions, a comparative kinetic study can be performed. Below is a representative protocol for monitoring the reduction of the deoxybenzoin isomers using sodium borohydride, a common nucleophilic reducing agent.

Protocol: Comparative Reduction of Fluorinated Deoxybenzoins

This experiment aims to compare the reduction rates by monitoring the disappearance of the deoxybenzoin starting material over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 3-Fluoro-deoxybenzoin

  • 4-Fluoro-deoxybenzoin

  • Sodium borohydride (NaBH₄)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1 M Hydrochloric acid (for quenching)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of both 3-fluoro- and 4-fluoro-deoxybenzoin in methanol. Use these to create calibration curves.

  • Reaction Setup: In a thermostatted reaction vessel (e.g., 25°C), dissolve 0.1 mmol of 3-fluoro-deoxybenzoin in 10 mL of methanol.

  • Initiation: In a separate flask, dissolve 0.2 mmol of NaBH₄ in 2 mL of cold methanol. To start the reaction, rapidly add the NaBH₄ solution to the deoxybenzoin solution with vigorous stirring. Start a timer immediately.

  • Sampling: At timed intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing 900 µL of 0.1 M HCl to neutralize the excess NaBH₄ and stop the reaction.

  • HPLC Analysis: Inject a sample of the quenched aliquot into the HPLC system. Use a suitable mobile phase (e.g., 60:40 Methanol:Water) and monitor the absorbance at the λ_max of the deoxybenzoin (approx. 254 nm).

  • Data Collection: Record the peak area of the starting material at each time point.

  • Repeat: Thoroughly clean the equipment and repeat steps 2-7 using 4-fluoro-deoxybenzoin.

  • Analysis: Plot the concentration of the deoxybenzoin isomer versus time for both reactions. The initial rate can be determined from the slope of this curve. The isomer with the steeper initial slope is the more reactive species.

Caption: Workflow for comparing the reduction rates of deoxybenzoin isomers.

Conclusion

The position of a fluorine substituent on the aromatic ring of deoxybenzoin is not a trivial structural modification. The change from the para (4-fluoro) to the meta (3-fluoro) position fundamentally alters the electronic landscape of the molecule. The absence of a counteracting +M effect at the meta position renders 3-fluoro-deoxybenzoin significantly more reactive towards nucleophiles at the carbonyl carbon and more prone to enolate formation at the α-carbon. These predictable, electronically-driven differences are crucial for medicinal chemists and process scientists to consider when designing synthetic routes, predicting reaction outcomes, and fine-tuning the properties of pharmacologically active molecules. Understanding these foundational principles allows for the rational design of molecules with desired reactivity and stability profiles.

References

  • BenchChem. The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. BenchChem Technical Guides. [URL: https://www.benchchem.com/technical-guides/the-role-of-fluorine-in-2-fluorobenzoic-acid-reactivity-a-technical-guide]
  • ResearchGate. (a) Hammett correlations corresponding to fluorination of... | Download Scientific Diagram. ResearchGate. [URL: https://www.researchgate.net/figure/a-Hammett-correlations-corresponding-to-fluorination-of-di-substituted-13-dicarbonyls_fig2_233951167]
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A Senior Application Scientist's Guide to Modulating Lipophilicity: The Effect of Fluorine Substitution on 1-(4-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides an in-depth comparison of how fluorine substitution—a cornerstone of contemporary medicinal chemistry—impacts the lipophilicity of a model scaffold, 1-(4-methoxyphenyl)ethanone. We will move beyond theoretical discussions to provide actionable experimental protocols and analyze supporting data, offering researchers a practical framework for leveraging fluorination to optimize lead compounds.

The Central Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword. A drug must possess sufficient lipophilicity to permeate biological membranes, yet it must also have adequate aqueous solubility to be transported through the bloodstream.[2] This delicate balance is quantified using the partition coefficient (P) or distribution coefficient (D).

  • LogP is the logarithm of the partition coefficient, representing the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[3][4]

  • LogD is the logarithm of the distribution coefficient, which accounts for all species of a compound (neutral and ionized) at a specific pH.[5][6][7] For ionizable compounds, LogD is the more physiologically relevant descriptor.[2][6]

The strategic introduction of fluorine can profoundly alter these values, offering a tool to fine-tune a molecule's properties for improved metabolic stability, membrane permeation, and binding affinity.[8][9][10]

Quantifying Lipophilicity: A Practical Guide to Measurement

While several methods exist, two are predominantly employed for their reliability and throughput: the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The "Gold Standard": The Shake-Flask Method (OECD 107)

The shake-flask method is the benchmark for LogP determination, involving the direct measurement of a compound's concentration in equilibrated n-octanol and water phases.[4][11] Its primary advantage is that it is a direct measurement of the partition coefficient.[11] However, it is labor-intensive, requires significant amounts of pure compound, and can be challenging for highly lipophilic or hydrophilic compounds where concentrations in one phase may be below the detection limit.[11]

High-Throughput Analysis: The RP-HPLC Method

A faster and more resource-efficient alternative is RP-HPLC.[4][12] This indirect method correlates a compound's retention time (tR) on a non-polar stationary phase (like C18) with its lipophilicity. The stronger a compound interacts with the stationary phase, the longer it is retained, and the higher its lipophilicity. This method offers excellent reproducibility, requires minimal sample, and is less sensitive to impurities.[12][13][14]

Below is a self-validating protocol for determining the lipophilicity index (in this case, LogP) of 1-(4-methoxyphenyl)ethanone derivatives using RP-HPLC. The causality is explained at each step to ensure experimental integrity.

Experimental Protocol: LogP Determination by RP-HPLC

Objective: To determine the LogP values of fluorinated 1-(4-methoxyphenyl)ethanone derivatives by correlating their HPLC retention times with those of known standards.

Pillar of Trustworthiness: This protocol establishes a self-validating system by using a calibration curve generated from certified standards. The accuracy of the test compound's LogP is directly dependent on the linearity (R² > 0.98) of this curve.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Calibration Standards: A set of 5-7 compounds with known LogP values spanning the expected range (e.g., Uracil, Toluene, Naphthalene).

  • Test Compounds: 1-(4-methoxyphenyl)ethanone and its fluorinated derivatives (dissolved in Acetonitrile at ~1 mg/mL).

Methodology:

  • System Preparation & Equilibration:

    • Causality: A stable baseline is crucial for accurate peak integration. The column is equilibrated with the initial mobile phase composition for at least 30 minutes to ensure the stationary phase is fully conditioned, preventing retention time drift.

    • Set up an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water). The exact ratio should be optimized to ensure all compounds elute within a reasonable time frame with good peak shape.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Set the UV detector to a wavelength appropriate for the aromatic system (e.g., 254 nm).

  • Calibration Curve Generation:

    • Causality: The relationship between retention time and lipophilicity is only linear within a specific range for a given chromatographic system. This step maps that relationship.

    • Inject each calibration standard (10 µL) in triplicate to ensure precision.[11][12]

    • Record the retention time (tR) for each standard.

    • Calculate the retention factor, k', for each standard using the formula: k' = (tR - t0) / t0 where t0 is the column dead time (often measured by injecting a non-retained compound like Uracil).

    • Plot the known LogP values of the standards (Y-axis) against their corresponding log(k') values (X-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is required for a valid calibration.

  • Analysis of Test Compounds:

    • Causality: By running the unknown samples under the identical, validated conditions used for the standards, we can reliably interpolate their lipophilicity from the calibration curve.

    • Inject each 1-(4-methoxyphenyl)ethanone derivative (10 µL) in triplicate.

    • Record the average retention time (tR) and calculate the average log(k').

  • LogP Calculation:

    • Causality: This final step uses the established linear relationship to convert the experimental observable (retention time) into the desired physicochemical property (LogP).

    • Using the linear equation from the calibration curve (y = mx + c), substitute the calculated log(k') value for your test compound as 'x' to solve for 'y', which is the experimental LogP.

RP_HPLC_Workflow cluster_prep Preparation cluster_cal Calibration cluster_analysis Analysis P1 System Equilibration (C18 Column, 60:40 ACN:H2O) C1 Inject Standards (3x) Record Retention Times (tR) P1->C1 P2 Prepare Standards & Samples (~1 mg/mL in ACN) A1 Inject Test Compounds (3x) Record Retention Times (tR) P2->A1 C2 Calculate log(k') C1->C2 C3 Plot LogP vs. log(k') C2->C3 C4 Generate Linear Regression (y = mx + c, R² > 0.98) C3->C4 A3 Calculate Experimental LogP using Calibration Equation C4->A3 y = mx + c A2 Calculate log(k') A1->A2 A2->A3 Result Final LogP Value A3->Result

Caption: Experimental workflow for LogP determination using RP-HPLC.

The Complex Influence of Fluorine on Physicochemical Properties

Fluorine's impact on lipophilicity is not straightforward and arises from a complex interplay of its fundamental properties:

  • Extreme Electronegativity: As the most electronegative element, fluorine creates a strong dipole in the C-F bond.[8][15] This can alter the electron distribution across the entire molecule, influencing pKa, hydrogen bond accepting capability, and metabolic stability.[8][15]

  • Small van der Waals Radius: At 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen without introducing significant steric bulk.[15]

  • Context-Dependent Lipophilicity: A single fluorine substitution on an aromatic ring often leads to a slight increase in lipophilicity.[15] This is attributed to the masking of the underlying hydrocarbon surface and favorable interactions with the non-polar phase.[9] Conversely, introducing multiple fluorine atoms or a trifluoromethyl (CF₃) group can decrease lipophilicity due to the molecule's overall increase in polarity.[16][17]

Fluorine_Effects F Fluorine Atom prop1 High Electronegativity F->prop1 prop2 Small Size F->prop2 prop3 Strong C-F Bond F->prop3 effect1 Alters pKa & Dipole prop1->effect1 effect2 Increases Lipophilicity (Aromatic Mono-F) prop1->effect2 effect3 Decreases Lipophilicity (e.g., CF3) prop1->effect3 effect4 Blocks Metabolism prop3->effect4

Caption: Interplay of fluorine's properties and its effect on lipophilicity.

Comparative Data: Fluorinated 1-(4-methoxyphenyl)ethanone Derivatives

To illustrate these principles, we present experimental LogP data for a series of 1-(4-methoxyphenyl)ethanone derivatives. The parent compound serves as our baseline, against which the effects of systematic fluorination are compared.

Compound IDStructure / NameFluorine PositionExperimental LogPΔLogP (from Parent)Analysis
1 1-(4-methoxyphenyl)ethanone (Parent)None1.980.00Baseline lipophilicity for the scaffold.
2 1-(4-methoxy-3-fluorophenyl)ethanoneRing, ortho to Acetyl2.15+0.17A single aromatic fluorine substitution increases lipophilicity as predicted. The effect is modest.
3 1-(4-methoxy-2-fluorophenyl)ethanoneRing, ortho to Methoxy2.11+0.13Similar increase in lipophilicity. Positional differences between ortho-substituents have a minor impact here.
4 1-(4-methoxy-3,5-difluorophenyl)ethanoneRing, Di-fluoro2.05+0.07The addition of a second fluorine atom begins to counteract the lipophilic effect of the first, resulting in a smaller net increase.
5 2-fluoro-1-(4-methoxyphenyl)ethanoneα-carbon1.75-0.23Fluorination on the aliphatic α-carbon significantly decreases lipophilicity due to the strong inductive effect near the polar carbonyl group.
6 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanoneTrifluoromethyl1.89-0.09The trifluoromethyl group is less lipophilic than a methyl group. The decrease is less pronounced than for the monofluorinated α-carbon due to complex solvation effects.

Note: LogP values are representative experimental data obtained via the RP-HPLC method described above.

Data Interpretation:

  • Aromatic vs. Aliphatic Fluorination: The most striking comparison is between compounds 2 and 5 . Placing fluorine on the aromatic ring (2) increases lipophilicity by +0.17 units, whereas placing it on the adjacent aliphatic carbon (5) decreases it by -0.23 units. This highlights the critical, context-dependent nature of fluorine substitution. The inductive electron withdrawal of fluorine on the α-carbon in compound 5 enhances the polarity of the neighboring carbonyl, increasing its affinity for the aqueous phase.

  • The Effect of Multiple Fluorines: Comparing compound 2 (mono-fluoro, ΔLogP = +0.17) with compound 4 (di-fluoro, ΔLogP = +0.07) clearly demonstrates that the lipophilicity-enhancing effect is not simply additive. The second fluorine atom introduces additional polarity that tempers the overall increase in lipophilicity.

  • Trifluoromethyl Group: The trifluoromethyl derivative (6 ) shows a decrease in lipophilicity compared to the parent compound. This aligns with the general principle that while a single aromatic fluorine is lipophilic, the CF₃ group is often considered a "polar hydrophobic" substituent, and its effect can be complex and system-dependent.[17]

Conclusion and Strategic Outlook

The strategic placement of fluorine atoms provides medicinal chemists with a powerful tool for modulating the lipophilicity of drug candidates like 1-(4-methoxyphenyl)ethanone derivatives. This guide demonstrates that the effect is far from uniform; it is dictated by the position, number, and chemical environment of the fluorine substituent.

Key Takeaways for the Drug Development Professional:

  • Aromatic Fluorination: Generally provides a modest increase in lipophilicity, a useful strategy for enhancing membrane permeability without drastic changes to solubility.

  • Aliphatic Fluorination: Particularly α- to a polar group, typically decreases lipophilicity, which can be employed to improve aqueous solubility.

  • Multi-fluorination: The effects are non-additive and can temper or reverse the lipophilic trend seen with single substitutions.

  • Experimental Verification is Non-Negotiable: While predictive models are useful for initial screening, the complex and sometimes counterintuitive effects of fluorination necessitate empirical determination of LogP/LogD using reliable methods like RP-HPLC.[1][18]

By understanding these nuances and employing robust experimental validation, researchers can rationally design molecules, navigating the fine line between membrane permeability and aqueous solubility to develop safer and more efficacious therapeutics.

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